molecular formula C21H29ClN2O4S B1673013 JNJ 303 CAS No. 878489-28-2

JNJ 303

Katalognummer: B1673013
CAS-Nummer: 878489-28-2
Molekulargewicht: 441.0 g/mol
InChI-Schlüssel: OSGIRCJRKSAODN-DJASPMHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ 303 is an 11-beta hydroxysteroid dehydrogenase (11β-HSD1) inhibitor.>JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGIRCJRKSAODN-DJASPMHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468834
Record name JNJ 303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878489-28-2
Record name JNJ 303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-40346527

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Initial investigation into "JNJ 303" suggests the compound of interest is JNJ-40346527. It is critical to note that JNJ-40346527 is not a potassium channel blocker. Extensive preclinical and clinical research has characterized it as a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4] This guide will provide a detailed overview of its established mechanism of action as a CSF-1R inhibitor, its effects on downstream signaling pathways, and its biological impact on key cell types such as microglia and macrophages.

Core Mechanism of Action: CSF-1R Kinase Inhibition

The primary mechanism of action of JNJ-40346527 (also referred to as JNJ-527 or PRV-6527) is the competitive inhibition of the tyrosine kinase domain of the CSF-1 receptor.[4][5] CSF-1R is a cell surface receptor crucial for the survival, proliferation, and differentiation of myeloid-lineage cells, including microglia in the central nervous system and macrophages throughout the body.[2][6]

Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. JNJ-40346527 exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, preventing this autophosphorylation and thereby blocking all subsequent downstream signaling.[1][6] This leads to a dose-dependent decrease in CSF-1R activation.[6]

Signaling Pathway of CSF-1R and Inhibition by JNJ-40346527 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1 CSF-1 Ligand CSFR CSF-1 Receptor (Tyrosine Kinase) CSF1->CSFR Binds pCSFR Phosphorylated CSF-1R (Active) CSFR->pCSFR Autophosphorylation ERK ERK1/2 pCSFR->ERK Activates Downstream Signaling JNJ JNJ-40346527 JNJ->CSFR Inhibits pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Prolif Microglial/Macrophage Proliferation, Survival, and Activation pERK->Prolif Promotes

Mechanism of CSF-1R inhibition by JNJ-40346527.

Quantitative Data: Potency and Selectivity

JNJ-40346527 is a highly potent inhibitor of CSF-1R. In vitro studies have demonstrated its ability to inhibit CSF-1R phosphorylation and downstream signaling at nanomolar concentrations. Its selectivity is a key feature, showing significantly less activity against other related tyrosine kinases.

Target KinaseIC₅₀ (nM)Notes
CSF-1R 3.2 [2]Primary target.
CSF-1R 18.6 - 22.5 [6][7][8]Determined in N13 murine microglia cells.[6][7][8]
KIT20[2]A related tyrosine kinase, demonstrating ~6-fold selectivity for CSF-1R.[2]
FLT3190[2]A related tyrosine kinase, demonstrating ~59-fold selectivity for CSF-1R.[2]
Target EC₅₀ In vivo Efficacy
Microglial Proliferation196 ng/mL (plasma)[6][7]Based on a sigmoid Emax pharmacokinetic/pharmacodynamic model in ME7 prion mice.[6][7]
Microglial Proliferation69 ng/g (brain)[6][7]Based on a sigmoid Emax pharmacokinetic/pharmacodynamic model in ME7 prion mice.[6][7]

Experimental Protocols

The mechanism of JNJ-40346527 has been elucidated through a series of key in vitro and in vivo experiments.

Objective: To determine the dose-dependent inhibitory effect of JNJ-40346527 on CSF-1-induced receptor phosphorylation in microglial cells.[6]

  • Cell Culture: N13 murine microglia cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-incubated with increasing concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for a specified period.[6]

  • Stimulation: Cells are stimulated with recombinant CSF-1 (e.g., 100 ng/mL) to induce tyrosine phosphorylation of CSF-1R.[6]

  • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated CSF-1R (p-CSF1R) and phosphorylated ERK1/2 (p-ERK1/2), a downstream signaling molecule.[6] Antibodies for total CSF-1R and total ERK are used as loading controls.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescent substrate.

  • Quantification: Band intensities are quantified to determine the reduction in p-CSF1R and p-ERK1/2 levels relative to the stimulated control.[1]

Experimental workflow for Western blot analysis.

Objective: To assess the efficacy of JNJ-40346527 in inhibiting microglial proliferation in a mouse model of neurodegeneration.[1]

  • Animal Model: P301S mouse tauopathy model or ME7 prion model is used, which exhibits significant neuroinflammation and microglial activation.[1]

  • Dosing: Mice are administered JNJ-40346527 daily by oral gavage at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control for a defined period (e.g., 8 weeks).[1]

  • Proliferation Labeling: A proliferation marker, such as BrdU (Bromodeoxyuridine), is administered to the animals before the end of the study to label dividing cells.

  • Tissue Collection: Animals are euthanized, and brain tissue is collected, fixed, and processed for immunohistochemistry.

  • Immunohistochemistry: Brain sections (e.g., hippocampus, spinal cord) are stained with antibodies against Iba1 (a microglial marker) and BrdU.[6]

  • Microscopy and Analysis: The number of Iba1+ and BrdU+ double-positive cells is quantified using microscopy to determine the rate of microglial proliferation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Plasma and brain concentrations of JNJ-40346527 are measured and correlated with the inhibition of microglial proliferation to determine the in vivo EC₅₀.[6][7]

Biological and Therapeutic Effects

By inhibiting the CSF-1R pathway, JNJ-40346527 produces significant biological effects with therapeutic potential in various diseases.

  • Neuroinflammation and Neurodegeneration: In preclinical models of Alzheimer's disease and other tauopathies, JNJ-40346527 effectively blocks the proliferation of microglia.[1][6] This modulation of the microglial phenotype leads to an attenuation of tau-induced neurodegeneration and results in functional improvement.[1] This strongly supports CSF-1R inhibition as a potential treatment for Alzheimer's disease.[1][2]

  • Inflammatory Bowel Disease: In a murine T-cell transfer model of colitis, JNJ-40346527 reduced the recruitment of inflammatory F4/80+ macrophages and CD3+ T cells to the intestinal mucosa.[4][5] This was associated with attenuated clinical disease scores, including a reduction in colon weight/length ratio and histological damage, providing a rationale for its testing in Crohn's disease.[5][9]

  • Oncology: The CSF-1R pathway is implicated in the function of tumor-associated macrophages (TAMs), which can promote tumor growth. In preclinical studies, JNJ-40346527 reduced the viability of Hodgkin lymphoma (HL) cell lines.[10] A Phase I/II study in patients with relapsed or refractory classical Hodgkin lymphoma confirmed target engagement, with over 80% inhibition of CSF-1R phosphorylation observed after dosing.[10][11]

Selectivity Profile of JNJ-40346527 cluster_targets Tyrosine Kinase Targets JNJ JNJ-40346527 CSFR CSF-1R (IC50 = 3.2 nM) JNJ->CSFR High Potency Inhibition KIT KIT (IC50 = 20 nM) JNJ->KIT Moderate Inhibition FLT3 FLT3 (IC50 = 190 nM) JNJ->FLT3 Low Potency Inhibition

Kinase selectivity of JNJ-40346527.

References

Unraveling the Potency and Selectivity of JNJ 303: A Technical Guide to a Potent IKs Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of JNJ 303, a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). The document provides a comprehensive overview of its quantitative potency and selectivity, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Assessment of this compound Potency and Selectivity

This compound has been identified as a powerful inhibitor of the IKs channel, which is encoded by the KCNQ1 and KCNE1 genes. Its primary activity is the blockade of this channel, with significantly less effect on other cardiac ion channels. This selectivity is crucial for its utility as a research tool and for understanding its potential electrophysiological effects.

The potency and selectivity of this compound have been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Ion ChannelCurrentIC50
KCNQ1/KCNE1IKs64 nM[1][2]
Nav1.5INa3.3 µM[1][2]
Cav1.2ICa>10 µM[1][2]
Kv4.3Ito11.1 µM[1][2]
Kir2.1IKr12.6 µM[1][2]

Table 1: Potency and Selectivity of this compound against various cardiac ion channels. Data indicates high selectivity for the IKs channel.

Experimental Protocols

The characterization of this compound's effects on ion channels relies on precise electrophysiological techniques. The following sections detail the typical methodologies employed in these crucial experiments.

Cell Preparation and Expression of Ion Channels

For in-vitro assessment, a stable cell line that does not endogenously express the ion channel of interest, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, is commonly used. These cells are transfected with plasmids containing the cDNA for the alpha (e.g., KCNQ1) and beta (e.g., KCNE1) subunits of the desired ion channel. This allows for the isolated study of the specific channel's response to a compound.

Electrophysiological Recordings

The primary technique for measuring ion channel activity is the patch-clamp technique , specifically in the whole-cell configuration. This method allows for the control of the cell's membrane potential while recording the ionic currents flowing through the channels.

Typical Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocols:

To elicit and measure IKs currents, specific voltage protocols are applied. A typical protocol to study the effect of this compound would involve:

  • A holding potential of -80 mV.

  • Depolarizing steps to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (typically 2-5 seconds for IKs).

  • A repolarizing step to a negative potential (e.g., -40 mV) to record the tail current, which is a measure of the number of channels that were open at the end of the depolarizing pulse.

The effect of this compound is assessed by comparing the current amplitudes before and after the application of the compound to the bath solution.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action and the methods used to study it, the following diagrams, generated using the DOT language, illustrate the IKs signaling pathway and a typical experimental workflow.

IKs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) PIP2 PIP2 PIP2->KCNQ1_KCNE1 required for gating AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GPCR β-Adrenergic Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein activates Norepinephrine Norepinephrine Norepinephrine->GPCR binds G_Protein->AC activates PKA PKA cAMP->PKA activates PKA->KCNQ1_KCNE1 phosphorylates (enhances current) AKAP AKAP9 (Yotiao) AKAP->KCNQ1_KCNE1 scaffolds AKAP->PKA anchors PP1 PP1 AKAP->PP1 anchors PP1->KCNQ1_KCNE1 dephosphorylates (reduces current) JNJ303 This compound JNJ303->KCNQ1_KCNE1 blocks

IKs Channel Signaling Pathway

The IKs channel is a critical component of cardiac action potential repolarization.[3] Its activity is modulated by the sympathetic nervous system through the β-adrenergic receptor signaling cascade.[4] This pathway involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which phosphorylates the KCNQ1 subunit of the channel, leading to an increase in current.[4][5] This entire complex is organized by A-Kinase Anchoring Proteins (AKAPs), such as AKAP9 (Yotiao), which bring the kinase (PKA) and a phosphatase (PP1) into close proximity with the channel.[4] The membrane lipid PIP2 is also essential for the proper gating of the IKs channel.[6][7] this compound exerts its effect by directly blocking the pore of the KCNQ1/KCNE1 channel complex.

Experimental_Workflow start Start cell_culture Cell Culture & Transfection (e.g., HEK293 with KCNQ1/KCNE1) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Setup cell_culture->patch_clamp baseline_rec Record Baseline IKs Current patch_clamp->baseline_rec protocol_design Design Voltage Clamp Protocol protocol_design->patch_clamp compound_app Apply this compound (or other compounds) baseline_rec->compound_app post_compound_rec Record IKs Current in presence of this compound compound_app->post_compound_rec washout Washout Compound post_compound_rec->washout washout_rec Record IKs Current after Washout washout->washout_rec data_analysis Data Analysis (IC50 determination) washout_rec->data_analysis end End data_analysis->end

Workflow for Ion Channel Selectivity Screening

The process of determining the selectivity and potency of a compound like this compound follows a structured experimental workflow. This begins with the preparation of a suitable cellular model, followed by electrophysiological recordings using a defined voltage protocol. The effect of the compound is measured and quantified, and washout steps are included to assess the reversibility of the compound's action. The culmination of this process is the analysis of the collected data to determine key parameters such as the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the study of the IKs potassium channel due to its high potency and selectivity. The detailed experimental protocols and an understanding of the IKs signaling pathway are essential for accurately interpreting the effects of this compound and for its application in cardiovascular research. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiac electrophysiology.

References

Unveiling the Molecular Secrets of Kv7.1/KCNE1 Inhibition by JNJ-39439303: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular determinants governing the inhibition of the Kv7.1/KCNE1 potassium channel complex by JNJ-39439303 (JNJ303). The Kv7.1/KCNE1 channel, responsible for the slow delayed rectifier potassium current (IKs) in the heart, is a critical regulator of cardiac repolarization. Understanding the precise mechanism of its inhibition by compounds like JNJ303 is paramount for the development of novel antiarrhythmic therapies and for assessing potential cardiotoxicity of new chemical entities. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the proposed mechanism of action for JNJ303, a potent and specific inhibitor of this vital ion channel complex.

Quantitative Data: Inhibitory Potency of JNJ-39439303

The inhibitory effect of JNJ303 on the Kv7.1/KCNE1 channel has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency. Notably, the potency of JNJ303 exhibits significant species-dependent differences, highlighting the importance of using appropriate models in preclinical studies.

Channel Complex Species IC50 Value Reference
Kv7.1/KCNE1Human78 nM[1]
Kv7.1/KCNE1Zebrafish>100 µM[2]

Key Experimental Protocols

The elucidation of the molecular determinants of JNJ303's inhibitory action relies on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for the key experiments involved in such investigations.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is instrumental for characterizing the functional effects of JNJ303 on the Kv7.1/KCNE1 channel.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.
  • Treat oocytes with collagenase to defolliculate.
  • Inject cRNA encoding human Kv7.1 and KCNE1 subunits into the oocyte cytoplasm. A typical injection volume is 50 nL containing a 1:1 molar ratio of Kv7.1 and KCNE1 cRNA.
  • Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with external solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
  • Maintain a holding potential of -80 mV.
  • Apply depolarizing voltage steps to elicit Kv7.1/KCNE1 currents. A typical pulse protocol would be steps from -80 mV to +60 mV in 10 mV increments for 2-5 seconds.
  • Record baseline currents before and after the application of varying concentrations of JNJ303 to the external solution.

3. Data Analysis:

  • Measure the peak tail current at a repolarizing step (e.g., -40 mV) to assess the extent of channel opening.
  • Plot the concentration-response curve for JNJ303 inhibition and fit the data with a Hill equation to determine the IC50 value.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the Kv7.1 subunit that are critical for JNJ303 binding and its inhibitory effect.

1. Mutagenesis Protocol:

  • Use a commercially available site-directed mutagenesis kit.
  • Design primers containing the desired mutation in the Kv7.1 cDNA sequence.
  • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the Kv7.1 gene with the incorporated mutation.
  • Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).
  • Transform the mutated plasmid into competent E. coli for amplification.
  • Isolate the mutated plasmid DNA and verify the mutation by DNA sequencing.

2. Functional Characterization:

  • Use the mutated Kv7.1 cRNA for expression in Xenopus oocytes and subsequent TEVC recording as described above.
  • Determine the IC50 of JNJ303 for the mutant channels and compare it to the wild-type channel to assess the impact of the mutation on drug sensitivity.

Molecular Modeling and Docking

Computational approaches are used to predict the binding site of JNJ303 on the Kv7.1/KCNE1 channel complex and to understand the structural basis of its inhibition.

1. Homology Modeling:

  • Generate a three-dimensional structural model of the human Kv7.1/KCNE1 channel complex based on available cryo-electron microscopy (cryo-EM) structures of related potassium channels.
  • Refine the model using molecular dynamics (MD) simulations to obtain a stable and realistic conformation in a lipid bilayer environment.

2. Ligand Preparation:

  • Generate a 3D structure of JNJ303 and optimize its geometry using quantum mechanical calculations.
  • Assign appropriate partial charges to the atoms of the JNJ303 molecule.

3. Molecular Docking:

  • Perform docking simulations to predict the binding pose of JNJ303 to the Kv7.1/KCNE1 channel model.
  • Use a docking program that allows for flexibility of both the ligand and the protein side chains in the binding pocket.
  • Analyze the docking results to identify potential binding sites and key interacting residues. The most favorable binding poses are typically selected based on a scoring function that estimates the binding free energy.

Visualizing the Path to Discovery and the Mechanism of Action

Diagrams are essential for conceptualizing the experimental strategies and the molecular interactions involved in JNJ303-mediated inhibition of the Kv7.1/KCNE1 channel.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_functional Functional Characterization cluster_structural Structural Investigation cluster_validation Mechanism Validation hypothesis JNJ303 inhibits Kv7.1/KCNE1 through a specific binding site. tevc Two-Electrode Voltage Clamp (Determine IC50) hypothesis->tevc mutagenesis Site-Directed Mutagenesis (Identify key residues) tevc->mutagenesis Identifies potential interaction domains modeling Molecular Modeling & Docking (Predict binding pose) tevc->modeling Provides functional constraints validation Confirm binding site and inhibitory mechanism. mutagenesis->validation Confirms residue importance modeling->validation Provides structural basis inhibition_mechanism cluster_channel Kv7.1/KCNE1 Channel Complex cluster_inhibitor Inhibitor Binding Kv71_1 Kv7.1 Pore Pore Kv71_1->Pore Kv71_2 Kv7.1 Kv71_2->Pore Kv71_3 Kv7.1 Kv71_3->Pore Kv71_4 Kv7.1 Kv71_4->Pore KCNE1 KCNE1 KCNE1->Kv71_1 KCNE1->Kv71_2 JNJ303 JNJ303 Fenestration KCNE1-Induced Fenestration JNJ303->Fenestration Binds to allosteric site Fenestration->Kv71_3 Inhibits gating

References

In-depth Technical Guide: The Effects of JNJ-38431062 on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific preclinical or clinical data for the compound designated as "JNJ-38431062" or the shorthand "JNJ 303" could be located. As a result, the following guide is a generalized framework based on established principles of cardiac electrophysiology and the common methodologies used to assess the effects of novel chemical entities on cardiac action potential duration. This document is intended to serve as a template for the type of in-depth technical guide that would be produced if such data were available.

Introduction to Cardiac Action Potential and Ion Channels

The cardiac action potential is a complex, coordinated series of changes in the electrical potential across the membrane of cardiac muscle cells, which is essential for the rhythmic contraction of the heart. This process is governed by the influx and efflux of various ions through specific ion channels. Key currents involved in the repolarization phase of the action potential, which determines its duration, include the rapid delayed rectifier potassium current (IKr) and the slow delayed rectifier potassium current (IKs).

  • IKr (hERG): The rapid delayed rectifier current, encoded by the hERG gene, plays a crucial role in the termination of the action potential. Inhibition of this channel is a primary concern in drug development due to its association with drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes.

  • IKs (KCNQ1/KCNE1): The slow delayed rectifier current contributes to repolarization, particularly at higher heart rates. Modulation of IKs can also impact the action potential duration (APD).

A compound's effect on cardiac action potential is a critical component of its safety profile. A thorough investigation typically involves assessing its potency and selectivity on various cardiac ion channels.

Hypothetical Data Presentation for JNJ-38431062

In the absence of actual data, this section provides illustrative tables that would be used to present quantitative findings on the effects of a compound like JNJ-38431062.

Table 1: Inhibitory Effects of JNJ-38431062 on Key Cardiac Ion Channels

Ion ChannelIC50 (µM)Hill SlopeMaximum Inhibition (%)
hERG (IKr)[Data Unavailable][Data Unavailable][Data Unavailable]
KCNQ1/KCNE1 (IKs)[Data Unavailable][Data Unavailable][Data Unavailable]
Nav1.5 (Peak)[Data Unavailable][Data Unavailable][Data Unavailable]
Nav1.5 (Late)[Data Unavailable][Data Unavailable][Data Unavailable]
Cav1.2[Data Unavailable][Data Unavailable][Data Unavailable]

Table 2: Effects of JNJ-38431062 on Action Potential Duration (APD) in Isolated Cardiomyocytes

Concentration (µM)APD30 (% Change from Control)APD50 (% Change from Control)APD90 (% Change from Control)
[Concentration 1][Data Unavailable][Data Unavailable][Data Unavailable]
[Concentration 2][Data Unavailable][Data Unavailable][Data Unavailable]
[Concentration 3][Data Unavailable][Data Unavailable][Data Unavailable]

Standard Experimental Protocols

The following are detailed methodologies that would typically be employed to generate the data presented in the tables above.

Manual Patch-Clamp Electrophysiology for Ion Channel Inhibition

Objective: To determine the concentration-dependent inhibitory effect of a compound on specific cardiac ion channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

Cell Culture:

  • Cells stably expressing the ion channel of interest (e.g., hERG, KCNQ1/KCNE1) are cultured in appropriate media and conditions.

Electrophysiological Recording:

  • Apparatus: Axopatch 200B amplifier, Digidata 1440A digitizer, and pCLAMP 10 software (Molecular Devices).

  • Pipettes: Borosilicate glass pipettes (2-5 MΩ) filled with an internal solution.

  • External Solution: Tyrode's solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit the target ionic current. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit the characteristic tail current.

  • Data Analysis: The peak tail current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of a compound on the action potential duration at different repolarization levels (APD30, APD50, APD90) in native cardiac cells.

Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

Electrophysiological Recording:

  • Configuration: Whole-cell current-clamp configuration.

  • Stimulation: Action potentials are elicited by injecting brief suprathreshold current pulses (e.g., 1-2 ms (B15284909) at 1 Hz).

  • Data Acquisition: Membrane potential is recorded, and the time taken to repolarize to 30%, 50%, and 90% of the peak amplitude is measured.

  • Analysis: The percentage change in APD30, APD50, and APD90 from baseline is calculated for each concentration of the test compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of a compound's effect on cardiac action potential.

CardiacActionPotential Phase0 Phase 0 Rapid Depolarization Na+ Influx Phase1 Phase 1 Early Repolarization K+ Efflux (Ito) Phase0->Phase1 Phase2 Phase 2 Plateau Ca2+ Influx vs. K+ Efflux Phase1->Phase2 Phase3 Phase 3 Repolarization K+ Efflux (IKr, IKs) Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4

Phases of the Cardiac Action Potential

PatchClampWorkflow cluster_Preparation Preparation cluster_Recording Recording cluster_Analysis Analysis CellCulture Cell Culture with Target Ion Channel Seal Gigaohm Seal Formation CellCulture->Seal Pipette Micropipette Fabrication & Filling Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageProtocol Apply Voltage Protocol WholeCell->VoltageProtocol RecordCurrent Record Ionic Current VoltageProtocol->RecordCurrent DrugApplication Apply Test Compound RecordCurrent->DrugApplication MeasureEffect Measure Current Inhibition DrugApplication->MeasureEffect DoseResponse Generate Dose-Response Curve MeasureEffect->DoseResponse CalculateIC50 Calculate IC50 DoseResponse->CalculateIC50

Manual Patch-Clamp Experimental Workflow

SignalingPathways cluster_IKr IKr (hERG) Channel cluster_IKs IKs Channel Complex hERG hERG (α-subunit) Repolarization Phase 3 Repolarization hERG->Repolarization KCNQ1 KCNQ1 (α-subunit) KCNE1 KCNE1 (β-subunit) KCNQ1->Repolarization KCNE1->Repolarization

Key Ion Channels in Cardiac Repolarization

Conclusion

A thorough understanding of a compound's effects on cardiac ion channels and the overall action potential duration is paramount for ensuring its cardiovascular safety. The methodologies and data presentation formats outlined in this guide represent the industry standard for such assessments. While specific data for JNJ-38431062 is not publicly available, this framework provides a comprehensive overview of the necessary investigations for any new chemical entity with potential cardiac effects. Further research and data disclosure would be required to complete a specific technical guide on JNJ-38431062.

In-Depth Technical Guide: Investigating the Potential of JNJ-39393406 for Research in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: JNJ-39393406 is an investigational compound that has primarily been evaluated in the context of neuropsychiatric disorders. Its development for these indications has been discontinued.[1] This document outlines a theoretical framework for its potential application in metabolic disorder research, based on the well-documented role of its molecular target, the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). All experimental protocols and potential outcomes are extrapolated from preclinical studies involving other α7nAChR agonists.

Executive Summary

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7nAChR).[2] While its clinical development has focused on central nervous system disorders, a substantial body of preclinical evidence highlights the critical role of the α7nAChR in regulating glucose homeostasis, lipid metabolism, and inflammation, all of which are key components of metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how a selective α7nAChR PAM like JNJ-39393406 could be investigated for therapeutic potential in the metabolic disease space.

Core Compound Profile: JNJ-39393406

FeatureDescription
Compound Name JNJ-39393406
Mechanism of Action Selective Positive Allosteric Modulator of the α7 nicotinic acetylcholine receptor (nAChR).[2]
Pharmacodynamic Effects Lowers the agonist and nicotine (B1678760) threshold for α7nAChR activation by 10- to 20-fold. Increases the maximum agonist response of the α7nAChR by 17- to 20-fold.[2]
Selectivity Does not act on α4β2 or α3β4 nAChRs or the serotonin (B10506) 5-HT3 receptor.[2]
Primary Investigational Areas Depressive disorders, smoking withdrawal, schizophrenia, Alzheimer's disease (development discontinued).[1][2]

Rationale for Investigation in Metabolic Disorders

The α7nAChR is expressed in various tissues crucial for metabolic regulation, including pancreatic islets, adipose tissue, liver, and gut enteroendocrine cells. Activation of this receptor has been shown to exert beneficial effects on several metabolic parameters in preclinical models. The therapeutic potential of an α7nAChR modulator in metabolic disorders is predicated on these key functions.

Quantitative Data from Preclinical Studies with α7nAChR Agonists

The following tables summarize quantitative data from preclinical studies using various α7nAChR agonists. These data provide a basis for hypothesizing the potential effects of JNJ-39393406.

Table 1: Effects of α7nAChR Agonists on Glycemic Control in Rodent Models of Diabetes/Obesity

CompoundModelDoseKey Findings
TC-7020db/db miceNot specified (oral admin)- Reduced elevated blood glucose and glycated hemoglobin levels.[3]
GTS-21db/db mice0.5-8.0 mg/kg (IP)- Dose-dependently lowered blood glucose in an oral glucose tolerance test (OGTT).[4]
GTS-21db/db mice4 mg/kg (IP, BID for 8 weeks)- Significantly reduced plasma BUN, creatinine, KIM-1, and NGAL, indicating improved kidney function.[5]

Table 2: Effects of α7nAChR Agonists on Body Weight and Food Intake

CompoundModelDoseKey Findings
TC-7020db/db miceNot specified (oral admin)- Reduced weight gain and food intake.[3]
GTS-21db/db mice0.5-8.0 mg/kg (IP)- No significant change in body weight or food intake.[4]
GTS-21Male Sprague Dawley ratsNot specified- No significant effects on chow or high-fat diet intake.[6]

Table 3: Effects of α7nAChR Agonists on Lipid Metabolism and Inflammation

CompoundModelDoseKey Findings
TC-7020db/db miceNot specified (oral admin)- Lowered elevated plasma levels of triglycerides and TNF-α.[3]
GTS-21Human volunteers150 mg (oral, TID)- Higher plasma concentrations correlated with lower levels of LPS-induced TNF-α, IL-6, and IL-1RA.[7]

Table 4: Effects of α7nAChR Agonists on Incretin and Other Hormones

CompoundModelDoseKey Findings
GTS-21db/db mice0.5-8.0 mg/kg (IP)- Increased plasma levels of GLP-1, PYY, GIP, glucagon, and insulin (B600854).[4]
GTS-21GLUTag and STC-1 cell lines75µM- Stimulated GLP-1 secretion, which was attenuated by an α7nAChR antagonist.[8]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of an α7nAChR PAM like JNJ-39393406 in metabolic disorders.

In Vitro Assays

5.1.1 GLP-1 Secretion from Enteroendocrine L-Cells

  • Cell Line: Mouse GLUTag or human NCI-H716 cell lines.

  • Protocol:

    • Culture cells to 80% confluency in appropriate media.

    • For glucotoxicity studies, expose cells to high glucose (e.g., 25-30 mM) for 72 hours.

    • Wash cells and incubate in Krebs-Ringer buffer for 2 hours.

    • Treat cells with varying concentrations of JNJ-39393406 in the presence of a sub-threshold concentration of an α7nAChR agonist (e.g., acetylcholine).

    • Collect the supernatant and measure GLP-1 concentration using a commercially available ELISA kit.

  • Expected Outcome: A dose-dependent increase in GLP-1 secretion, potentiated by JNJ-39393406.

5.1.2 Glucose Uptake in Adipocytes or Myotubes

  • Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.

  • Protocol:

    • Differentiate cells into adipocytes or myotubes.

    • Serum-starve cells for 3-4 hours.

    • Pre-incubate cells with JNJ-39393406 and a sub-threshold concentration of an α7nAChR agonist for 30 minutes.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and insulin (positive control) for 30-60 minutes.

    • Wash cells and measure fluorescence using a plate reader.

  • Expected Outcome: Enhanced glucose uptake in the presence of JNJ-39393406, indicating improved insulin sensitivity.

Animal Models

5.2.1 Diet-Induced Obesity (DIO) Mouse Model

  • Animal Strain: C57BL/6J mice.

  • Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.

  • Treatment: Administer JNJ-39393406 orally or via intraperitoneal injection daily for 4-8 weeks.

  • Assessments:

    • Weekly body weight and food intake.

    • Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) at baseline and end of treatment.

    • Fasting blood glucose, insulin, triglycerides, and cholesterol levels.

    • At sacrifice, collect adipose tissue, liver, and muscle for gene expression analysis (e.g., inflammatory markers, metabolic genes) and histology.

5.2.2 Genetic Model of Type 2 Diabetes (db/db mice)

  • Animal Strain: Leptin receptor-deficient db/db mice.

  • Characteristics: These mice spontaneously develop obesity, hyperglycemia, and insulin resistance.

  • Treatment: Administer JNJ-39393406 orally or via IP injection from 8-10 weeks of age for a duration of 4-8 weeks.

  • Assessments: Similar to the DIO model, with a focus on glycemic control (blood glucose, HbA1c) and markers of diabetic complications (e.g., kidney function markers like BUN and creatinine).

Signaling Pathways and Visualizations

Cholinergic Anti-Inflammatory Pathway in Adipose Tissue

Activation of α7nAChR on macrophages within adipose tissue can suppress the production of pro-inflammatory cytokines like TNF-α. This is mediated through the JAK2-STAT3 signaling pathway, which can lead to improved insulin sensitivity.

Cholinergic_Anti_Inflammatory_Pathway cluster_macrophage Macrophage in Adipose Tissue cluster_adipocyte Adipocyte ACh Acetylcholine a7nAChR α7nAChR ACh->a7nAChR JNJ303 JNJ-39393406 (PAM) JNJ303->a7nAChR enhances JAK2 JAK2 a7nAChR->JAK2 STAT3 STAT3 JAK2->STAT3 NFkB NF-κB Pathway STAT3->NFkB ImprovedSensitivity Improved Insulin Sensitivity STAT3->ImprovedSensitivity leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines InsulinResistance Insulin Resistance Cytokines->InsulinResistance

Caption: Cholinergic anti-inflammatory signaling via α7nAChR in macrophages.

α7nAChR-Mediated GLP-1 Secretion from L-Cells

Activation of α7nAChR on enteroendocrine L-cells in the gut stimulates calcium influx, leading to the exocytosis of GLP-1-containing granules.

GLP1_Secretion_Pathway cluster_L_Cell Enteroendocrine L-Cell cluster_effects Downstream Metabolic Effects ACh Acetylcholine a7nAChR α7nAChR ACh->a7nAChR JNJ303 JNJ-39393406 (PAM) JNJ303->a7nAChR enhances Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Exocytosis Exocytosis of GLP-1 Granules Ca_influx->Exocytosis GLP1 GLP-1 Secretion Exocytosis->GLP1 Pancreas Pancreatic β-cells: ↑ Insulin Secretion GLP1->Pancreas Brain Brain: ↓ Appetite GLP1->Brain

Caption: α7nAChR-mediated stimulation of GLP-1 secretion from intestinal L-cells.

Conclusion

While JNJ-39393406 has not been directly investigated for metabolic disorders, its mechanism as a selective α7nAChR positive allosteric modulator presents a compelling rationale for its exploration in this therapeutic area. The extensive preclinical evidence for the role of α7nAChR in regulating key metabolic pathways suggests that a compound like JNJ-39393406 could offer a novel approach to treating metabolic syndrome, type 2 diabetes, and obesity. The experimental framework provided in this guide offers a roadmap for elucidating this potential. Further research is warranted to translate these preclinical findings and explore the therapeutic utility of α7nAChR modulation in metabolic diseases.

References

Technical Guide: Regulation of Glucose Metabolism by Johnson & Johnson Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound with the specific identifier "JNJ-3989303" in the context of glucose metabolism is not available. This technical guide will provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals) compound, Canagliflozin (B192856) , which plays a significant role in regulating glucose metabolism. Additionally, a brief overview of another investigational compound, JNJ-38431055 , is included to provide a broader perspective on the company's research in this therapeutic area.

Canagliflozin: A Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor

Introduction

Canagliflozin (marketed as Invokana) is an orally administered medication developed by Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion, and it has also demonstrated significant cardiovascular and renal protective benefits in clinical trials.[4][5][6]

Mechanism of Action and Signaling Pathway

Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a lowering of the renal threshold for glucose and a subsequent increase in urinary glucose excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner.[3][8]

Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1, which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may contribute to its overall glucose-lowering effects.[8] Some studies also suggest that canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial function, which may contribute to some of its metabolic benefits.[9]

Canagliflozin_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule sglt2 SGLT2 bloodstream Bloodstream sglt2->bloodstream urine Increased Urinary Glucose Excretion sglt2->urine Reduced Reabsorption glucose_filtrate Glucose in Glomerular Filtrate glucose_filtrate->sglt2 Reabsorption canagliflozin Canagliflozin canagliflozin->sglt2 Inhibits plasma_glucose Decreased Plasma Glucose urine->plasma_glucose Leads to

Figure 1: Mechanism of Action of Canagliflozin.
Quantitative Data

The clinical development program for canagliflozin has generated extensive quantitative data on its efficacy and safety. The following tables summarize key findings from various clinical trials.

Table 1: Pharmacokinetic Properties of Canagliflozin

ParameterValueReference
Oral Bioavailability ~65%[10]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[10]
Plasma Protein Binding 99% (mainly to albumin)[11]
Terminal Half-life (100 mg dose) 10.6 hours[10]
Terminal Half-life (300 mg dose) 13.1 hours[10]
Metabolism O-glucuronidation via UGT1A9 and UGT2B4[11]
Excretion ~33% in urine, ~60% in feces[10]

Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)

ParameterPlaceboCanagliflozin 100 mgCanagliflozin 300 mgReference
Change in HbA1c (%) +0.14-0.77-1.03[12]
Change in Fasting Plasma Glucose (mg/dL) +8-27-35[12]
Change in Body Weight (%) -0.5-2.5-3.4[12]
Change in Systolic Blood Pressure (mmHg) -0.1-4.3-5.0[12]

Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)

OutcomeHazard Ratio (Canagliflozin vs. Placebo)95% Confidence IntervalReference
Major Adverse Cardiovascular Events (MACE) 0.860.75 - 0.97[5]
Hospitalization for Heart Failure 0.670.52 - 0.87[4]
Progression of Albuminuria 0.730.67 - 0.79[13]
40% Reduction in eGFR, Renal Death, or ESRD 0.600.47 - 0.77[5]
Experimental Protocols

The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel SGLT2 inhibitor is outlined below.

Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model

Experimental_Workflow start Start animal_model Induce Diabetes in Mice (e.g., streptozotocin) start->animal_model grouping Randomize Mice into Treatment Groups (Vehicle, Canagliflozin doses) animal_model->grouping treatment Daily Oral Gavage for a defined period (e.g., 4 weeks) grouping->treatment monitoring Weekly Monitoring: - Blood Glucose - Body Weight - Food/Water Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) at the end of the study monitoring->ogtt urine_collection 24-hour Urine Collection for Glucose Measurement ogtt->urine_collection tissue_collection Euthanasia and Tissue Collection (Kidney, Pancreas, Liver) urine_collection->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis end End analysis->end

Figure 2: In Vivo Efficacy Assessment Workflow.

JNJ-38431055: A GPR119 Receptor Agonist

Introduction

JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic β-cells and intestinal L-cells, and its activation is thought to stimulate insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[15]

Mechanism of Action and Signaling Pathway

As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[15] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates insulin release from the pancreas.[15]

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell gpr119 GPR119 g_protein Gs Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates insulin_glp1 Insulin / GLP-1 Secretion pka->insulin_glp1 Promotes jnj_38431055 JNJ-38431055 jnj_38431055->gpr119 Binds to and activates

Figure 3: GPR119 Agonist Signaling Pathway.
Clinical Development and Outcomes

Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral glucose tolerance test.[16] However, multiple-dose administration did not result in a significant alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did not translate its preclinical promise into robust clinical efficacy.[16]

Table 4: Summary of JNJ-38431055 Clinical Trial Findings

ParameterObservationReference
Safety Well-tolerated, not associated with hypoglycemia[16]
Pharmacokinetics Dose-proportional plasma exposure, ~13-hour half-life[14]
Single-Dose Efficacy Decreased glucose excursion in OGTT[16]
Multiple-Dose Efficacy No significant change in 24-hour weighted mean glucose[16]
Incretin Effect Increased post-meal GLP-1 and GIP concentrations[16]

This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson & Johnson compound for the regulation of glucose metabolism, supported by quantitative data and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-38431055 offers insight into the broader research and development landscape within the company for metabolic diseases.

References

An In-depth Technical Guide to JNJ-38877605 (CAS 878489-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrated significant potential in preclinical studies for the treatment of cancers dependent on the HGF/c-Met signaling pathway.[3][4] However, its clinical development was halted during Phase 1 trials due to unforeseen species-specific renal toxicity.[5][6] This guide provides a comprehensive overview of the technical properties, mechanism of action, and experimental data related to JNJ-38877605.

Core Properties and Data

JNJ-38877605 is characterized by its high affinity and selectivity for the c-Met kinase. The following tables summarize its key quantitative properties.

Physicochemical Properties
PropertyValueSource
CAS Number 943540-75-8[7]
Molecular Formula C₁₉H₁₃F₂N₇[7][8]
Molecular Weight 377.35 g/mol [7][8]
Water Solubility 0.0115 mg/mL (Predicted)[9]
logP 3.04 (Predicted)[9]
Pharmacological Profile
ParameterValueDetailsSource
Target c-Met (HGFR)Receptor Tyrosine Kinase[1]
Mechanism of Action ATP-competitive inhibitorBinds to the ATP-binding site of c-Met[3][10]
IC₅₀ 4 nMIn vitro kinase assay[3][7][10]
Selectivity >600-foldCompared to over 200 other tyrosine and serine-threonine kinases[3][7][10]
>833-foldNext most potently inhibited kinase was Fms[2][5]

Signaling Pathways and Mechanism of Action

JNJ-38877605 exerts its effects by directly inhibiting the phosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. In certain cancer cell lines, JNJ-38877605 has also been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase involved in invasive growth.[7][10]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation JNJ38877605 JNJ-38877605 JNJ38877605->P Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Cellular Cellular Responses: • Proliferation • Survival • Invasion Downstream->Cellular Promotes

Caption: Inhibition of the HGF/c-Met signaling pathway by JNJ-38877605.

Experimental Protocols and Findings

Detailed experimental protocols were not fully disclosed in the available literature. However, the methodologies can be inferred from the descriptions of the studies.

In Vitro Kinase and Cell-Based Assays
  • Objective: To determine the potency and selectivity of JNJ-38877605 against c-Met and other kinases, and to assess its effect on c-Met phosphorylation in cancer cell lines.

  • Methodology Summary:

    • Kinase Assays: Standard enzymatic assays were likely used to measure the inhibition of c-Met kinase activity by JNJ-38877605, yielding an IC₅₀ value. A broad panel of other kinases was used to establish selectivity.[5][7]

    • Cell Lines: Various cancer cell lines with HGF-stimulated or constitutively active c-Met were used, including GTL16 (gastric), EBC1, NCI-H1993 (lung), and MKN45 (gastric).[7][10]

    • Treatment: Cells were treated with JNJ-38877605 at various concentrations (e.g., 500 nM).[7][10]

    • Analysis: Western blotting was employed to detect the levels of phosphorylated c-Met (p-Met) and total c-Met, as well as downstream signaling proteins like AKT and ERK.[7]

  • Key Findings:

    • JNJ-38877605 is a potent c-Met inhibitor with an IC₅₀ of 4 nM.[3][7][10]

    • It potently inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[7][10]

    • At 500 nM, it significantly reduced phosphorylation of both Met and RON in sensitive cell lines.[7][10]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of orally administered JNJ-38877605 in animal models.

  • Methodology Summary:

    • Animal Model: 6-week-old immunodeficient nu/nu female mice were used.[7]

    • Tumor Implantation: GTL16 human gastric carcinoma cells were inoculated subcutaneously into the flank of the mice.[7]

    • Treatment: Once tumors were established, mice were treated orally (p.o.) with JNJ-38877605. A common dosage was 40 mg/kg/day.[3][7]

    • Analysis: Tumor growth was monitored over time. Plasma levels of biomarkers such as IL-8, GROα, and uPAR were measured to assess pharmacodynamic effects.[3][7]

  • Key Findings:

    • Oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours in mice with GTL16 xenografts resulted in a significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL).[3][7]

    • Blood concentrations of uPAR were reduced by more than 50% at the same dose.[3][7]

    • The compound demonstrated anti-tumor activity in various xenograft models, including prostate, non-small cell lung, and gastric cancer.[2][5]

InVivo_Workflow Start Start: Immunodeficient Mice Implant Subcutaneous Implantation of GTL16 Cancer Cells Start->Implant Tumor Tumor Establishment Implant->Tumor Treatment Oral Administration (p.o.) of JNJ-38877605 (40 mg/kg/day) Tumor->Treatment Monitor Monitor Tumor Growth and Animal Health Treatment->Monitor Analysis Pharmacodynamic Analysis: Measure Plasma Biomarkers (IL-8, GROα, uPAR) Treatment->Analysis End End of Study: Efficacy Evaluation Monitor->End Analysis->End

Caption: General experimental workflow for in vivo xenograft studies of JNJ-38877605.

Clinical Development and Toxicity

A Phase 1, first-in-human clinical trial (NCT00651365) was initiated to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of JNJ-38877605 in patients with advanced solid tumors.[5][7] The study was ultimately terminated.

Species-Specific Renal Toxicity
  • Clinical Observation: Mild but recurrent renal toxicity was observed in nearly all patients, even at sub-therapeutic doses. This was not predicted by preclinical toxicology studies in rats and dogs.[5][6][11]

  • Metabolic Investigation: Further investigation revealed that the toxicity was caused by the formation of insoluble metabolites. The enzyme responsible for generating these metabolites is Aldehyde Oxidase (AO).[5][6][11]

  • Species Differences: Humans and rabbits have high levels of AO activity, leading to the production of insoluble metabolites (M1/3 and M5/6) that crystallize in the kidneys, causing damage.[5][6][12] In contrast, standard preclinical models like rats and dogs have low AO activity and did not produce these toxic metabolites, which is why the toxicity was not initially detected.[5][11] This finding precluded further clinical development of JNJ-38877605.[5][6]

Toxicity_Pathway cluster_species Species-Specific Activity JNJ JNJ-38877605 (Parent Drug) AO Aldehyde Oxidase (AO) Metabolism JNJ->AO Metabolites Insoluble Metabolites (M1/3, M5/6) AO->Metabolites Crystals Crystal Formation in Kidneys Metabolites->Crystals Toxicity Renal Toxicity Crystals->Toxicity HumanRabbit High AO Activity (Humans, Rabbits) HumanRabbit->AO RatDog Low AO Activity (Rats, Dogs)

Caption: Logical flow of species-specific metabolism leading to renal toxicity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-37822681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro electrophysiological characterization of JNJ-37822681 using the whole-cell patch-clamp technique. JNJ-37822681, initially identified as a fast-dissociating dopamine (B1211576) D2 receptor antagonist, has been subsequently characterized as a potent opener of neuronal Kv7 (KCNQ) potassium channels.[1] This dual activity makes it a compound of significant interest for neuropsychiatric and neurological disorders. The following protocols are designed to enable researchers to investigate the effects of JNJ-37822681 on Kv7 channels expressed in a heterologous expression system.

Introduction

Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5) are critical regulators of neuronal excitability. The M-current, a low-threshold, non-inactivating potassium current mediated predominantly by Kv7.2 and Kv7.3 subunits, plays a key role in stabilizing the membrane potential and controlling action potential firing. Pharmacological activation of Kv7 channels is a validated therapeutic strategy for epilepsy.[1]

JNJ-37822681 has been shown to enhance currents mediated by Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, with potency and efficacy comparable to the prototypical Kv7 activator, retigabine.[1] This document provides a comprehensive methodology for replicating these findings using whole-cell patch-clamp electrophysiology on Chinese Hamster Ovary (CHO) cells stably expressing Kv7 channel subtypes.

Data Presentation

Quantitative Analysis of JNJ-37822681 Activity on Kv7 Channels

The following table summarizes the potency of JNJ-37822681 in activating various Kv7 channel subtypes, as determined by whole-cell patch-clamp electrophysiology.

Channel SubtypeEC50 (µM)
Kv7.2/7.31.2 ± 0.3
Kv7.2~2
Kv7.4~2
Kv7.5~2

EC50 values were determined from concentration-response curves generated by measuring the increase in current amplitude at a specific membrane potential in the presence of varying concentrations of JNJ-37822681.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of JNJ-37822681 on Kv7 channels and the experimental workflow for its characterization.

Mechanism of Action of JNJ-37822681 on Neuronal Kv7 Channels JNJ JNJ-37822681 Kv7 Kv7.2/7.3 Channel JNJ->Kv7 Binds to and opens K_ion K+ Ions Kv7->K_ion Increases efflux of Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Mechanism of action of JNJ-37822681.

Whole-Cell Patch-Clamp Experimental Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture CHO cells expressing Kv7 subtypes Cell_Plating Plate cells on coverslips Cell_Culture->Cell_Plating Pipette Pull and fill patch pipette Seal Form a giga-ohm seal Pipette->Seal Whole_Cell Rupture membrane for whole-cell access Seal->Whole_Cell Recording Record baseline Kv7 currents Whole_Cell->Recording Drug_Application Apply JNJ-37822681 Recording->Drug_Application Data_Acquisition Record drug-evoked currents Drug_Application->Data_Acquisition Analysis Analyze current-voltage relationships Dose_Response Construct dose-response curves Analysis->Dose_Response EC50 Calculate EC50 values Dose_Response->EC50

Experimental workflow for patch-clamp analysis.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Maintenance : Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human Kv7.2, Kv7.3, Kv7.4, Kv7.5, or co-expressing Kv7.2 and Kv7.3 in a suitable growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating for Electrophysiology : Two to three days before recording, plate the cells onto glass coverslips at a low density to ensure isolated single cells are available for patching.

Whole-Cell Patch-Clamp Electrophysiology

Solutions and Reagents

  • External Solution (in mM) : 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal Pipette Solution (in mM) : 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

  • JNJ-37822681 Stock Solution : Prepare a 10 mM stock solution of JNJ-37822681 in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment.

Protocol

  • Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Mounting : Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.

  • Giga-seal Formation : Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration : After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Baseline Current Recording :

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit Kv7 currents, apply depolarizing voltage steps. A typical protocol to assess the voltage-dependence of activation is to apply 500 ms (B15284909) to 1 s depolarizing steps from -100 mV to +40 mV in 10 mV increments.

    • Record the resulting currents.

  • JNJ-37822681 Application :

    • Prepare a series of external solutions containing different concentrations of JNJ-37822681 (e.g., ranging from 0.1 µM to 30 µM).

    • Perfuse the recording chamber with each concentration of JNJ-37822681 for a sufficient time to allow for a steady-state effect to be reached (typically 2-5 minutes).

  • Recording of Drug Effect :

    • At each concentration of JNJ-37822681, repeat the voltage-clamp protocol described in step 5 to record the potentiated Kv7 currents.

    • Ensure a complete washout with the control external solution between applications of different concentrations if studying multiple concentrations on the same cell.

Data Analysis
  • Current Measurement : Measure the amplitude of the steady-state outward current at a specific depolarizing voltage step (e.g., -40 mV or 0 mV) for both baseline and in the presence of different concentrations of JNJ-37822681.

  • Concentration-Response Curve : Plot the percentage increase in current amplitude as a function of the JNJ-37822681 concentration.

  • EC50 Calculation : Fit the concentration-response data to a Hill equation to determine the EC50 value, which represents the concentration of JNJ-37822681 that produces 50% of its maximal effect.

  • Voltage-Dependence of Activation : To assess the effect of JNJ-37822681 on the voltage-dependence of channel activation, convert the current-voltage relationships to conductance-voltage (G-V) curves. Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2). A leftward shift in the V1/2 in the presence of JNJ-37822681 indicates that the channels open at more hyperpolarized potentials.

References

Application Notes and Protocols for JNJ-303 in the Xenopus oocytes Expression System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is critical for cardiac repolarization. The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. Due to its role in cardiac action potential duration, the IKs channel is a key target in cardiovascular drug development and safety pharmacology. The Xenopus laevis oocyte expression system is a robust and widely used platform for heterologous expression of ion channels, allowing for detailed electrophysiological characterization of channel function and pharmacology.

These application notes provide a comprehensive guide for utilizing the Xenopus oocyte expression system to study the effects of JNJ-303 on expressed potassium channels, particularly the IKs channel (KCNQ1/KCNE1) and the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.

Data Presentation

JNJ-303 Inhibitory Profile

JNJ-303 exhibits high potency for the IKs channel with significantly lower affinity for other cardiac ion channels. This selectivity makes it a valuable tool for dissecting the physiological role of IKs.

Target Ion ChannelGene ProductIC50Reference Cell System
IKsKCNQ1/KCNE164 nMNot specified
IKrhERG12.6 µMNot specified
INaNav1.53.3 µMNot specified
ICaCav1.2>10 µMNot specified
ItoKv4.311.1 µMNot specified

Data compiled from multiple sources.[1][2]

Experimental Protocols

Preparation of Xenopus laevis Oocytes

This protocol outlines the steps for harvesting and preparing Xenopus laevis oocytes for cRNA injection.

Materials:

  • Mature female Xenopus laevis

  • Modified Barth's Saline (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with 50 µg/mL gentamicin.

  • Collagenase solution: 2 mg/mL collagenase type I in MBS.

  • Forceps and a platinum loop.

  • Petri dishes.

  • Incubator at 18°C.

Procedure:

  • Anesthetize a mature female Xenopus laevis by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a lobe of the ovary and place it in a Petri dish containing MBS. Suture the incision and allow the frog to recover in a separate tank.

  • Cut the ovarian lobe into small clumps of 5-10 oocytes.

  • To defolliculate, incubate the oocyte clumps in the collagenase solution for 1-2 hours at room temperature with gentle agitation.

  • Monitor the defolliculation process under a stereomicroscope. Once the follicular layer is visibly loosened, gently wash the oocytes with copious amounts of MBS to remove the collagenase and dissociated follicular cells.

  • Manually select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.

  • Store the selected oocytes in MBS at 18°C. The oocytes should be allowed to recover for at least 2 hours before cRNA injection.

cRNA Preparation and Microinjection

This protocol describes the synthesis of cRNA and its injection into the prepared oocytes.

Materials:

  • Plasmids containing the cDNA for the ion channel subunits of interest (e.g., KCNQ1, KCNE1, hERG).

  • In vitro cRNA transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • Nuclease-free water.

  • Microinjection setup with a nanoinjector.

  • Glass capillaries for pulling injection needles.

Procedure:

  • Linearize the plasmid DNA downstream of the coding sequence using a suitable restriction enzyme.

  • Synthesize capped cRNA from the linearized plasmid templates using an in vitro transcription kit according to the manufacturer's instructions.

  • Purify the cRNA and resuspend it in nuclease-free water. Quantify the cRNA concentration using a spectrophotometer.

  • Pull injection needles from glass capillaries using a micropipette puller.

  • Backfill the needle with the cRNA solution. For co-expression of KCNQ1 and KCNE1, a 1:1 molar ratio of cRNA is commonly used. A typical injection volume is 50 nL containing 10-20 ng of total cRNA.

  • Secure an oocyte in the injection chamber and inject the cRNA into the cytoplasm.

  • Incubate the injected oocytes in MBS at 18°C for 2-5 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the electrophysiological recording of ion channel currents from the injected oocytes and the application of JNJ-303.

Materials:

  • TEVC setup including an amplifier, data acquisition system, and microscope.

  • Glass electrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

  • 3 M KCl solution for filling electrodes.

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6.

  • JNJ-303 stock solution: Prepare a high concentration stock solution (e.g., 10-25 mM) of JNJ-303 in dimethyl sulfoxide (B87167) (DMSO).[1] Store at -20°C.[2]

  • Perfusion system for solution exchange.

Procedure:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential to a holding potential of -80 mV.

  • Voltage-Clamp Protocol for IKs (KCNQ1/KCNE1):

    • From a holding potential of -80 mV, apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to activate the channels.

    • Follow the depolarizing step with a repolarizing step to -40 mV to record the tail currents.

  • Voltage-Clamp Protocol for IKr (hERG):

    • From a holding potential of -80 mV, depolarize the membrane to +20 mV for 2-4 seconds to activate and subsequently inactivate the channels.

    • Repolarize the membrane to potentials ranging from -120 mV to -40 mV to record the deactivating tail currents.

  • Application of JNJ-303:

    • Prepare working solutions of JNJ-303 by diluting the DMSO stock solution into the recording solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • After recording baseline currents, perfuse the oocyte with the JNJ-303 containing solution. Allow sufficient time for the drug effect to reach a steady state before recording the currents again.

    • To determine the IC50, apply a range of JNJ-303 concentrations and measure the percentage of current inhibition at each concentration.

Visualizations

Signaling Pathway of JNJ-303

JNJ303_Mechanism JNJ303 JNJ-303 IKs_channel IKs Channel (KCNQ1/KCNE1) JNJ303->IKs_channel Blockade K_efflux K+ Efflux IKs_channel->K_efflux Inhibition of Repolarization Cardiac Repolarization K_efflux->Repolarization Prolongation of Experimental_Workflow cluster_prep Oocyte Preparation cluster_expression Channel Expression cluster_recording Electrophysiological Recording Harvest Harvest Oocytes Defolliculate Defolliculate with Collagenase Harvest->Defolliculate Select Select Stage V-VI Oocytes Defolliculate->Select cRNA_prep cRNA Synthesis (e.g., KCNQ1/KCNE1) Microinjection cRNA Microinjection cRNA_prep->Microinjection Incubation Incubate 2-5 days at 18°C Microinjection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Baseline Record Baseline Currents TEVC->Baseline Drug_app Perfuse with JNJ-303 Baseline->Drug_app Post_drug Record Post-Drug Currents Drug_app->Post_drug

References

Application Notes and Protocols for Studying Transmural Dispersion of Repolarization using JNJ-39393404 (JNJ 303)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmural dispersion of repolarization (TDR), the difference in the time it takes for the epicardium, mid-myocardium (M-cells), and endocardium to repolarize, is a critical factor in cardiac arrhythmogenesis.[1] An increase in TDR can create a vulnerable window for re-entrant arrhythmias, including Torsades de Pointes (TdP).[2] JNJ-39393404 (JNJ 303) is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which plays a significant role in cardiac action potential repolarization, particularly during adrenergic stimulation.[3] This document provides detailed application notes and protocols for utilizing this compound to study TDR in preclinical models.

Mechanism of Action

This compound selectively inhibits the IKs channel, which is encoded by the KCNQ1 and KCNE1 genes.[4][5] The IKs current is a crucial repolarizing current in the ventricular myocardium.[4][5] Under baseline conditions, the contribution of IKs to repolarization is modest; however, its role is significantly enhanced during β-adrenergic stimulation.[3] This is because β-adrenergic receptor activation leads to PKA-mediated phosphorylation of the IKs channel, increasing its current density.[6][7] By blocking IKs, this compound prolongs the action potential duration (APD), and this effect is particularly pronounced under conditions of increased sympathetic tone.[3] This characteristic makes this compound a valuable tool for investigating the role of IKs in both normal and pathological cardiac electrophysiology, especially in the context of drug-induced arrhythmias and long QT syndrome.[3]

Data Presentation

Table 1: Effects of this compound on Cardiac Action Potential Duration (APD) in Human Ventricular Myocardium
ConditionMyocardial LayerAPD ChangeCitation
This compound aloneEpicardium, EndocardiumNo significant increase[3]
This compound + IsoprenalineEpicardiumSignificant decrease[3]
This compound + IsoprenalineEndocardiumLess significant decrease compared to epicardium[3]
Table 2: Electrophysiological Effects of this compound in the Anesthetized Dog Model
ParameterEffectCitation
QTc IntervalProlongation
ArrhythmiaInduction of unprovoked Torsades de Pointes (TdP)[8]
Table 3: In Vitro Potency of this compound
Ion ChannelIC50Citation
IKs64 nM
INa3.3 µM
ICa>10 µM
Ito11.1 µM
IKr12.6 µM

Experimental Protocols

Protocol 1: Isolated Langendorff-Perfused Ventricular Wedge Preparation with Optical Mapping

This protocol is designed to assess the effects of this compound on TDR in an ex vivo mammalian heart model.

Materials:

  • Mammalian heart (e.g., canine, rabbit)

  • Langendorff perfusion system

  • Tyrode's solution (composition in mM: NaCl 128.2, KCl 4.7, NaHCO3 20, NaH2PO4 1.19, MgCl2 1.0, CaCl2 1.8, glucose 11.1; gassed with 95% O2 / 5% CO2)

  • JNJ-39393404 (this compound)

  • Isoprenaline

  • Voltage-sensitive dye (e.g., RH237)

  • Optical mapping system with appropriate excitation light source and emission filters

  • Pacing electrodes

  • Data acquisition and analysis software

Procedure:

  • Heart Extraction and Preparation:

    • Excise the heart from a heparinized and anesthetized animal.

    • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution.

    • Dissect a wedge of tissue from the left ventricular free wall, including the epicardium, mid-myocardium, and endocardium.[9]

  • Dye Loading:

    • Perfuse the wedge preparation with Tyrode's solution containing a voltage-sensitive dye (e.g., RH237) for a duration sufficient to achieve adequate staining (typically 10-20 minutes).

  • Optical Mapping Setup:

    • Position the wedge preparation in a chamber with optical access.

    • Focus the optical mapping system on the transmural surface of the wedge.

  • Baseline Recordings:

    • Pace the preparation from the endocardial surface at a constant cycle length (e.g., 1000-2000 ms).

    • Record baseline action potentials from the epicardial and endocardial surfaces.

  • This compound Administration:

    • Perfuse the wedge with Tyrode's solution containing the desired concentration of this compound (e.g., 100 nM - 1 µM).

    • Allow for a 20-30 minute equilibration period.

    • Repeat the pacing protocol and record the resulting action potentials. Note that this compound alone may not significantly increase APD.[3]

  • β-Adrenergic Stimulation:

    • Co-administer Isoprenaline (e.g., 100 nM) with this compound in the perfusate.

    • After a 10-15 minute equilibration period, repeat the pacing protocol and record the action potentials.

  • Data Analysis:

    • Measure the action potential duration at 80% or 90% repolarization (APD80 or APD90) from the epicardial and endocardial recordings.

    • Calculate the transmural dispersion of repolarization as the difference between the endocardial and epicardial APD.

    • Compare the TDR at baseline, with this compound alone, and with this compound plus Isoprenaline.

Mandatory Visualization

G cluster_stimulation β-Adrenergic Stimulation cluster_channel IKs Channel Regulation Isoprenaline Isoprenaline beta_AR β-Adrenergic Receptor Isoprenaline->beta_AR AC Adenylyl Cyclase beta_AR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + IKs_channel IKs Channel (KCNQ1/KCNE1) PKA->IKs_channel Phosphorylates IKs_phosphorylated Phosphorylated IKs Channel IKs_channel->IKs_phosphorylated Activation Repolarization Ventricular Repolarization IKs_phosphorylated->Repolarization Contributes to JNJ_303 This compound JNJ_303->IKs_phosphorylated Blocks

Caption: Signaling pathway of IKs channel modulation by β-adrenergic stimulation and inhibition by this compound.

G start Start heart_prep Isolate Heart & Prepare Ventricular Wedge start->heart_prep dye_loading Load with Voltage-Sensitive Dye heart_prep->dye_loading baseline_rec Record Baseline APDs (Pacing) dye_loading->baseline_rec jnj_admin Administer this compound baseline_rec->jnj_admin jnj_rec Record APDs (Pacing) jnj_admin->jnj_rec iso_admin Co-administer Isoprenaline jnj_rec->iso_admin iso_rec Record APDs (Pacing) iso_admin->iso_rec analysis Analyze TDR (Endo APD - Epi APD) iso_rec->analysis end End analysis->end

References

Application Notes and Protocols for Inducing Long QT Syndrome with JNJ-303 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[1][2] Inhibition of IKs by JNJ-303 prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG), mimicking the conditions of Long QT Syndrome Type 1 (LQT1).[3][4] This characteristic makes JNJ-303 a valuable pharmacological tool for inducing long QT syndrome in animal models, providing a platform to study the mechanisms of arrhythmogenesis and to evaluate the efficacy and safety of potential anti-arrhythmic drugs.

These application notes provide detailed protocols for the use of JNJ-303 to induce long QT syndrome in a well-established animal model, the chronic atrioventricular block (CAVB) dog. The protocols and data presented are intended to guide researchers in establishing a reproducible model of drug-induced long QT syndrome for preclinical cardiovascular research.

Mechanism of Action

JNJ-303 selectively blocks the KCNQ1/KCNE1 potassium channel, which is responsible for the IKs current in cardiomyocytes.[2] The IKs current plays a significant role in the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation. By inhibiting IKs, JNJ-303 delays ventricular repolarization, leading to a prolongation of the QT interval.[3] While JNJ-303 alone can prolong the QT interval, the induction of more severe proarrhythmic events, such as Torsade de Pointes (TdP), often requires additional triggers that increase intracellular calcium or enhance sympathetic tone.[3][4]

Signaling Pathways

The pro-arrhythmic effects of JNJ-303 are closely linked to its modulation of cardiac ion channels and its interplay with intracellular signaling pathways, particularly the β-adrenergic signaling cascade and calcium handling.

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Beta_AR β-Adrenergic Receptor Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) AP_prolongation Action Potential Prolongation KCNQ1_KCNE1->AP_prolongation Reduced K+ efflux leads to Ca_Channel L-type Ca2+ Channel Ca_cycling Altered Ca2+ Cycling Ca_Channel->Ca_cycling Increased Ca2+ influx PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->KCNQ1_KCNE1 Phosphorylates (Enhances IKs) PKA->Ca_Channel Phosphorylates (Enhances ICa,L) Arrhythmia Arrhythmia (TdP) Ca_cycling->Arrhythmia Triggers AP_prolongation->Arrhythmia Creates substrate for JNJ303 JNJ-303 JNJ303->KCNQ1_KCNE1 Blocks Ouabain (B1677812) Ouabain Ouabain->Ca_cycling Induces Ca2+ overload Isoproterenol Isoproterenol (β-agonist) Isoproterenol->Beta_AR Activates

Caption: Signaling pathway of JNJ-303 induced arrhythmogenesis.

Experimental Protocols

The following protocols are based on established methodologies for inducing long QT syndrome in the anesthetized chronic atrioventricular block (CAVB) dog model.

Animal Model: Chronic Atrioventricular Block (CAVB) Dog

The CAVB dog is a widely used and validated model for studying drug-induced arrhythmias. The AV block leads to ventricular remodeling, creating a substrate that is more susceptible to pro-arrhythmic events.

Surgical Preparation:

  • Mongrel dogs of either sex are suitable for this model.

  • Anesthetize the animal using an appropriate regimen (e.g., sodium pentobarbital).

  • Under sterile conditions, perform a left thoracotomy at the fourth intercostal space.

  • Create a complete AV block by formalin injection into the AV nodal area.

  • Allow a recovery period of at least 4-6 weeks for the development of chronic AV block and associated cardiac remodeling.

Protocol 1: JNJ-303 Induced QT Prolongation

This protocol details the administration of JNJ-303 alone to induce QT prolongation.

Materials:

  • JNJ-303

  • Vehicle for JNJ-303 (e.g., 20% Captisol®)

  • Anesthetized and instrumented CAVB dog

  • ECG recording system

  • Intravenous catheters

Procedure:

  • Anesthetize the CAVB dog (e.g., with fentanyl and isoflurane) and ensure adequate ventilation.

  • Place intravenous catheters for drug administration and blood sampling.

  • Record baseline ECG for at least 30 minutes to ensure a stable rhythm.

  • Administer JNJ-303 at a dose of 0.63 mg/kg via intravenous infusion over 10 minutes .[3][4]

  • Continuously monitor and record the ECG throughout the infusion and for a post-infusion period of at least 60 minutes.

  • Analyze the ECG recordings for changes in QT and QTc intervals.

G start Start prep Anesthetize and Instrument CAVB Dog start->prep end End baseline Record Baseline ECG (30 min) prep->baseline infusion Infuse JNJ-303 (0.63 mg/kg over 10 min) baseline->infusion monitoring Continuous ECG Monitoring (≥ 60 min post-infusion) infusion->monitoring analysis ECG Analysis (QT/QTc Prolongation) monitoring->analysis analysis->end

Caption: Experimental workflow for JNJ-303 induced QT prolongation.
Protocol 2: JNJ-303 and Ouabain Induced Arrhythmia

This protocol describes the co-administration of JNJ-303 and ouabain to provoke more severe pro-arrhythmic events. Ouabain, a Na+/K+-ATPase inhibitor, increases intracellular calcium, which acts as a trigger for arrhythmias in the context of prolonged repolarization.

Materials:

  • JNJ-303

  • Ouabain

  • Vehicle for JNJ-303 and Ouabain (e.g., 20% Captisol® for JNJ-303, saline for ouabain)

  • Anesthetized and instrumented CAVB dog

  • ECG and hemodynamic monitoring systems

  • Intravenous catheters

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Administer JNJ-303 at a dose of 0.63 mg/kg via intravenous infusion over 10 minutes .[3][4]

  • Immediately following the JNJ-303 infusion, administer ouabain at a dose of 0.045 mg/kg via intravenous infusion over 1 minute .[3][4]

  • Continuously monitor and record ECG and hemodynamic parameters (e.g., left ventricular pressure) for at least 60 minutes post-ouabain infusion.

  • Analyze the recordings for QT/QTc prolongation, and the incidence of ventricular arrhythmias, including Torsade de Pointes.

G start Start prep Anesthetize and Instrument CAVB Dog start->prep end End baseline Record Baseline ECG (30 min) prep->baseline jnj_infusion Infuse JNJ-303 (0.63 mg/kg over 10 min) baseline->jnj_infusion ouabain_infusion Infuse Ouabain (0.045 mg/kg over 1 min) jnj_infusion->ouabain_infusion monitoring Continuous ECG and Hemodynamic Monitoring (≥ 60 min post-infusion) ouabain_infusion->monitoring analysis Arrhythmia Analysis (TdP Incidence) monitoring->analysis analysis->end

References

Application Notes and Protocols for In Vivo Studies of JNJ-39393406

Author: BenchChem Technical Support Team. Date: December 2025

A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S

Subject: Preparation of JNJ-39393406 for In Vivo Efficacy and Pharmacokinetic Studies

1. Introduction

This document provides detailed application notes and protocols for the preparation of JNJ-39393406 for in vivo studies. JNJ-39393406 is a selective positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3][4][5]. It is under investigation for its potential therapeutic effects in neurological and psychiatric disorders such as depressive disorders, smoking withdrawal, schizophrenia, and Alzheimer's disease[1][2][3]. As with many small molecule compounds, JNJ-39393406 is poorly soluble in aqueous solutions, which presents a challenge for in vivo administration. This document outlines strategies for the formulation of JNJ-39393406 to ensure its bioavailability and achieve desired therapeutic concentrations in animal models.

2. Physicochemical Properties of JNJ-39393406

A summary of the key physicochemical properties of JNJ-39393406 is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
IUPAC Name3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide[1]
Molecular FormulaC19H18F2N6O3[1]
Molecular Weight416.38 g/mol [1][6]
SolubilitySoluble in DMSO[6]
AppearanceSolid powder[6]

3. Formulation Strategies for Poorly Soluble Compounds

Given the poor aqueous solubility of many small molecule drugs like JNJ-39393406, several formulation strategies can be employed to enhance their bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the specific animal model. Common strategies include the use of co-solvents, surfactants, and complexing agents[7][8][9][10]. A summary of common vehicles for in vivo formulation of poorly soluble compounds is provided in Table 2.

Vehicle ComponentPurposeExamples
Co-solvents To increase the solubility of the compound.DMSO, ethanol, PEG 300, PEG 400
Surfactants To improve wetting and dispersion of the compound.Tween 80, Cremophor EL
Complexing Agents To form a more soluble complex with the compound.Cyclodextrins (e.g., HP-β-CD)
Aqueous Component The bulk vehicle for administration.Saline, PBS, water

Experimental Workflow for Formulation Development

G A Determine Physicochemical Properties (Solubility, Stability) B Select Potential Formulation Vehicles (Co-solvents, Surfactants, etc.) A->B C Prepare Trial Formulations B->C D Assess Formulation Stability (Visual Inspection, Particle Size) C->D E Select Lead Formulation D->E F In Vivo Pilot Study (Tolerability, PK) E->F G Final Formulation for Efficacy Studies F->G

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

P-R-O-T-O-C-O-L-S

Protocol 1: Preparation of JNJ-39393406 Formulation for Oral Gavage

This protocol describes a general method for preparing a solution or suspension of JNJ-39393406 for oral administration in rodents.

Materials:

  • JNJ-39393406 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of JNJ-39393406 powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of DMSO to the tube to dissolve the JNJ-39393406 powder. Vortex thoroughly until the powder is completely dissolved. The volume of DMSO should be kept to a minimum, typically less than 10% of the final formulation volume.

  • Addition of Co-solvents and Surfactants: Add PEG 400 to the solution and vortex to mix. This will help to keep the compound in solution when the aqueous component is added. Subsequently, add Tween 80 and vortex again. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

  • Addition of Aqueous Component: Slowly add the saline to the tube while vortexing. Continue to vortex for several minutes to ensure a homogenous solution or a fine suspension.

  • Sonication (if necessary): If a suspension is formed, sonicate the mixture in a bath sonicator for 5-10 minutes to reduce particle size and ensure uniformity.

  • Final Inspection: Visually inspect the formulation for any precipitation or non-homogeneity. The final formulation should be a clear solution or a uniform, milky suspension.

  • Administration: Administer the formulation to the animals via oral gavage at the desired dose. The formulation should be prepared fresh daily and stored at room temperature, protected from light, for the duration of the experiment.

Protocol 2: Preparation of JNJ-39393406 Formulation for Intraperitoneal Injection

This protocol provides a general method for preparing a formulation of JNJ-39393406 suitable for intraperitoneal injection. For parenteral routes, sterility is a critical consideration.

Materials:

  • JNJ-39393406 powder

  • Dimethyl sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of Cyclodextrin (B1172386) Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. Warm the solution slightly (to around 40°C) to aid in the dissolution of the cyclodextrin. Allow the solution to cool to room temperature.

  • Weighing the Compound: In a sterile tube, weigh the required amount of JNJ-39393406.

  • Initial Solubilization: Add a minimal volume of DMSO to dissolve the JNJ-39393406.

  • Complexation: Slowly add the HP-β-CD solution to the dissolved JNJ-39393406 while vortexing. The cyclodextrin will form an inclusion complex with the compound, increasing its solubility in the aqueous vehicle.

  • Final Volume Adjustment: Adjust the final volume with the HP-β-CD solution to achieve the desired final concentration of JNJ-39393406.

  • Sterile Filtration: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile container.

  • Administration: The formulation is now ready for intraperitoneal injection. As with the oral formulation, it is recommended to prepare this fresh daily.

Histamine (B1213489) H4 Receptor Signaling Pathway

While JNJ-39393406 is an α7 nAChR modulator, the following section details the signaling pathway of the histamine H4 receptor, as per the user's interest in this target.

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed on cells of the immune system, such as mast cells, eosinophils, and T cells[11][12][13]. It plays a significant role in inflammatory and allergic responses[11][12][14].

Key Signaling Events:

  • Ligand Binding: Histamine binds to the H4 receptor, inducing a conformational change.

  • G Protein Activation: The activated receptor couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi and Gβγ subunits.

  • Downstream Effects of Gαi: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects of Gβγ: The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

  • MAPK Pathway Activation: The H4 receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation[13][14].

  • Cellular Responses: The overall effect of H4 receptor activation is the chemotaxis and recruitment of immune cells to sites of inflammation[12][13].

Histamine H4 Receptor Signaling Diagram

G cluster_membrane Cell Membrane H4R H4 Receptor Gi Gi/o Protein H4R->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gi->PLC MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Histamine Histamine Histamine->H4R Chemotaxis Chemotaxis (e.g., of Mast Cells, Eosinophils) cAMP->Chemotaxis Ca2->Chemotaxis MAPK->Chemotaxis

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

References

Application Notes and Protocols for JNJ-7706621 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent and cell-permeable small molecule inhibitor with a dual mechanism of action, targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1] As a pan-CDK inhibitor, it shows the highest potency against CDK1 and CDK2.[2] This dual inhibition disrupts cell cycle progression at multiple points, leading to cell cycle arrest, apoptosis, and inhibition of proliferation in various cancer cell lines.[1][3] These characteristics make JNJ-7706621 a valuable tool for cancer research and drug development.

These application notes provide detailed information and protocols for the use of JNJ-7706621 in cell-based assays, with a focus on its solubility in DMSO, effective concentrations, and a standard protocol for assessing its anti-proliferative effects.

Data Presentation

Table 1: Solubility of JNJ-7706621 in DMSO

PropertyValueSource
Solubility ≥ 125 mg/mL (316.97 mM)[4]
55 mg/mL (139.47 mM)[5]
≥ 19.7 mg/mL[6]
Note Hygroscopic nature of DMSO can impact solubility. Use freshly opened DMSO for preparing stock solutions.[4] Sonication is recommended to aid dissolution.[5]

Table 2: In Vitro Inhibitory Activity of JNJ-7706621

Target KinaseIC₅₀ (nM)Source
CDK1 9[2][4]
CDK2 3[4], 4[2]
Aurora A 11[2][4]
Aurora B 15[4]

Table 3: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Source
HeLa Cervical Cancer112 - 284[2][4]
HCT-116 Colon Carcinoma112 - 254[2][3][4]
A375 Melanoma447[3][4]
SK-OV-3 Ovarian Cancer112 - 514[2][5]
PC3 Prostate Cancer112 - 514[2][5]
DU145 Prostate Cancer112 - 514[2][5]
MDA-MB-231 Breast Cancer112 - 514[2][5]

Signaling Pathway

JNJ-7706621 exerts its anti-cancer effects by targeting key regulators of the cell cycle. It potently inhibits CDK1/Cyclin B and CDK2/Cyclin E complexes, which are crucial for the G2/M and G1/S transitions, respectively.[1][2] Additionally, its inhibition of Aurora kinases A and B disrupts mitotic spindle formation and cytokinesis.[1][2] This multi-targeted approach leads to cell cycle arrest in the G2-M phase, endoreduplication, and ultimately, apoptosis.[1][2]

G2M_Checkpoint_Inhibition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Mitosis Mitosis AuroraAB Aurora A/B Spindle_Formation Spindle Formation AuroraAB->Spindle_Formation Regulates JNJ7706621 JNJ-7706621 JNJ7706621->CDK1_CyclinB Inhibits JNJ7706621->AuroraAB Inhibits G2_M_Transition->Mitosis Spindle_Formation->Mitosis Cell_Proliferation_Assay_Workflow A 1. Cell Seeding (3-8 x 10³ cells/well) in 96-well plate B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. Add JNJ-7706621 (Serial Dilutions) B->C D 4. Incubate for 24 hours C->D E 5. Add [¹⁴C]-Thymidine D->E F 6. Incubate for 24 hours E->F G 7. Wash with PBS F->G H 8. Scintillation Counting G->H

References

Application Notes and Protocols: JNJ-303 in Atrial vs. Ventricular Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), with an IC50 of 64 nM.[1][2] While its primary target is the IKs channel, encoded by KCNQ1/KCNE1, experimental evidence suggests differential effects in atrial and ventricular cardiomyocytes. These differences are critical for understanding its potential therapeutic applications and proarrhythmic risks. Notably, JNJ-303's impact on the L-type calcium current (ICaL) appears to be more pronounced in atrial cells compared to ventricular cells.[3] This document provides a detailed overview of the experimental use of JNJ-303 in both cell types, including comparative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

Table 1: Selectivity of JNJ-303 for Cardiac Ion Channels
Ion CurrentIC50 (µM)Note
IKs 0.064 Primary target
INa3.3>50-fold selectivity over INa
ICaL>10>156-fold selectivity over ICaL
Ito11.1>173-fold selectivity over Ito
IKr12.6>196-fold selectivity over IKr

Data sourced from Tocris Bioscience and MedchemExpress.[1][2]

Table 2: Comparative Electrophysiological Effects of JNJ-303 in Atrial vs. Ventricular Myocytes
ParameterAtrial MyocytesVentricular MyocytesKey Observations & Citations
Cell Capacitance Smaller (e.g., ~74 pF in mouse)Larger (e.g., ~132 pF in mouse)Reflects smaller cell size in atria.[4]
Resting Membrane Potential More depolarized (e.g., ~-66 mV in mouse)More hyperpolarized (e.g., ~-68 mV in mouse)[4]
Action Potential Duration (APD) APD50 is significantly longer than in ventricular cells.[5]APD90 is typically longer than in atrial cells. Prone to Early Afterdepolarizations (EADs).[4][5]Baseline differences in AP morphology are crucial for interpreting drug effects.
Effect on APD (baseline) Data not widely available.Minimal effect on APD without β-adrenergic stimulation.[6]The effect of IKs block is more prominent when the repolarization reserve is challenged.
Effect on APD (with β-adrenergic stimulation) Likely prolongs APD, but less studied.Significantly prolongs APD, particularly in the mid- and endocardium.[6]β-adrenergic stimulation enhances IKs, making its block by JNJ-303 more impactful.
Effect on L-type Ca2+ Current (ICaL) Induces a more pronounced decrease in ICaL.[3]Less pronounced effect on ICaL.[3]This differential effect is a key finding and may contribute to atrial-selective actions.
Proarrhythmic Potential Less characterized.Can cause Torsade de Pointes (TdP), especially when combined with enhanced inotropy or other channel blockers.[7][8]QT prolongation is a primary safety concern.[7][8]

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoproterenol Isoproterenol (β-agonist) BAR β-Adrenergic Receptor (β1/β2) Isoproterenol->BAR Binds G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates KCNQ1_KCNE1 IKs Channel (KCNQ1/KCNE1) Repolarization Cell Repolarization KCNQ1_KCNE1->Repolarization Contributes to JNJ303 JNJ-303 JNJ303->KCNQ1_KCNE1 Blocks ICaL_channel L-type Ca2+ Channel Ca_ion ICaL_channel->Ca_ion Mediates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->KCNQ1_KCNE1 Phosphorylates (Enhances IKs) PKA->ICaL_channel Phosphorylates (Enhances ICaL) APD Action Potential Duration (APD) Repolarization->APD Determines

Caption: β-Adrenergic stimulation pathway and the site of action for JNJ-303.

Experimental Workflows

G cluster_isolation Cell Isolation cluster_patch Whole-Cell Patch Clamp cluster_protocol Drug Application & Recording start Obtain Atrial or Ventricular Tissue enzymatic Enzymatic Digestion (e.g., Collagenase) start->enzymatic isolate Isolate Single Myocytes enzymatic->isolate pipette Prepare Pipette with Intracellular Solution isolate->pipette Transfer to Recording Chamber seal Form Gigaohm Seal on Myocyte pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record_base Record Baseline Currents/AP whole_cell->record_base perfuse_jnj Perfuse with JNJ-303 record_base->perfuse_jnj record_jnj Record Post-Drug Currents/AP perfuse_jnj->record_jnj perfuse_iso Perfuse with Isoproterenol + JNJ-303 record_jnj->perfuse_iso record_iso Record Post-ISO Currents/AP perfuse_iso->record_iso washout Washout record_iso->washout

Caption: General workflow for patch clamp experiments on isolated cardiomyocytes.

Experimental Protocols

Isolation of Atrial and Ventricular Myocytes

This protocol is a general guideline and should be optimized for the specific species and tissue source.

Materials:

  • Solutions: Tyrode's solution (Ca2+-free), Enzyme solution (e.g., Collagenase Type II and Protease Type XIV in Ca2+-free Tyrode's), Kraft-Brühe (KB) solution.

  • Equipment: Langendorff perfusion system (for whole heart), shaking water bath, dissection tools, transfer pipettes.

Procedure:

  • Heart Excision: Anesthetize the animal according to approved institutional protocols (e.g., IACUC). Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated Ca2+-free Tyrode's solution.

  • Perfusion (for whole heart): Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C Ca2+-free Tyrode's solution for 5-10 minutes to clear the blood.

  • Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion for 10-20 minutes, or until the heart becomes flaccid.

  • Tissue Dissociation:

    • For Ventricular Myocytes: Remove the heart from the cannula. The ventricles can be gently teased apart in KB solution to release individual myocytes.

    • For Atrial Myocytes: Dissect the atria from the ventricles. Mince the atrial tissue into small chunks and place them in a flask with fresh enzyme solution in a shaking water bath (37°C) for several cycles of 5-10 minutes. Gently triturate the tissue between cycles to release cells.

  • Cell Collection & Storage: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Allow the cells to settle, then gently resuspend in KB solution. Store at 4°C and use within 8-12 hours for optimal viability.

Whole-Cell Patch Clamp: IKs Measurement

The whole-cell patch clamp technique allows for the measurement of ionic currents across the cell membrane.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block other currents, consider adding nifedipine (B1678770) (10 µM) to block ICaL and dofetilide (B1670870) (1 µM) to block IKr.

  • Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.

Procedure:

  • Preparation: Place an aliquot of isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution at room temperature or 37°C.

  • Pipette Formation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy-looking (rod-shaped, clear striations) myocyte with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol for IKs:

    • Set the holding potential to -50 mV to inactivate Na+ and T-type Ca2+ channels.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for 2-5 seconds to activate IKs.

    • Follow each depolarizing step with a repolarizing step to -40 mV to measure the IKs tail current. The amplitude of the slowly deactivating tail current is characteristic of IKs.

  • Data Acquisition:

    • Record baseline IKs using the protocol above.

    • Perfuse the chamber with the extracellular solution containing JNJ-303 (e.g., 100 nM to 1 µM) and repeat the voltage-clamp protocol to measure the extent of IKs block.

    • To study the interaction with the sympathetic nervous system, co-apply a β-adrenergic agonist like Isoproterenol (e.g., 1 µM).

Current-Clamp: Action Potential Measurement

The current-clamp technique is used to measure the cell's membrane potential (action potential).

Procedure:

  • Establish whole-cell configuration as described above.

  • Switch the amplifier to current-clamp mode (I=0).

  • Record the resting membrane potential.

  • Inject brief (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Record baseline action potentials.

  • Apply JNJ-303 and/or Isoproterenol via perfusion and record changes in action potential duration (APD), morphology, and the emergence of any afterdepolarizations. Analyze APD at 50% and 90% repolarization (APD50 and APD90).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JNJ-303 Concentration for IKs Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-303 to achieve optimal and specific blockade of the slow delayed rectifier potassium current (IKs). This guide includes troubleshooting advice and frequently asked questions to ensure successful and accurate experimental outcomes.

Introduction to JNJ-303

JNJ-303 is a potent and selective blocker of the IKs potassium channel, which is encoded by the KCNQ1/KCNE1 gene complex. The IKs current plays a crucial role in the repolarization of the cardiac action potential. Due to its selectivity, JNJ-303 is a valuable tool for studying the physiological and pathological roles of IKs channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-303, including its inhibitory potency on IKs and other cardiac ion channels.

Table 1: Inhibitory Potency (IC50) of JNJ-303 on IKs

ParameterValueReference(s)
IC50 for IKs64 nM[1][2][3]

Table 2: Selectivity Profile of JNJ-303 Against Other Cardiac Ion Channels

Ion ChannelCurrentIC50 (µM)Reference(s)
Sodium Channel (NaV1.5)INa3.3[4]
L-type Calcium Channel (CaV1.2)ICaL>10[4]
Transient Outward Potassium Channel (Kv4.3)Ito11.1[4]
Rapid Delayed Rectifier Potassium Channel (hERG)IKr12.6[4]

Experimental Protocols

This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to determine the concentration-dependent block of IKs by JNJ-303.

Cell Preparation

Experiments can be performed on various cell types endogenously expressing or heterologously overexpressing IKs channels, such as:

  • Canine ventricular myocytes[2]

  • Guinea pig ventricular myocytes[5]

  • HEK-293 cells stably expressing KCNQ1/KCNE1[6]

  • Xenopus oocytes injected with KCNQ1/KCNE1 cRNA[7]

Solutions

Internal (Pipette) Solution (in mM): [8][9]

  • 110 K-aspartate

  • 20 KCl

  • 5 MgATP

  • 1 MgCl2

  • 10 EGTA

  • 10 HEPES

  • pH adjusted to 7.2 with KOH

External (Bath) Solution (in mM): [1][8]

  • 132 NaCl

  • 4.8 KCl

  • 2 CaCl2

  • 1.2 MgCl2

  • 11.1 Glucose

  • 10 HEPES

  • pH adjusted to 7.4 with NaOH

To isolate IKs from other currents, specific channel blockers can be added to the external solution, such as a blocker for the rapid delayed rectifier current (IKr), E-4031 (5 µM).[2]

Electrophysiological Recording
  • Establish a whole-cell patch-clamp configuration.

  • Maintain a holding potential of -40 mV.[1]

  • To elicit IKs currents, apply depolarizing voltage steps (e.g., to +60 mV for 2-5 seconds) followed by a repolarizing step (e.g., to -40 mV) to record tail currents.[1][2]

  • Record baseline IKs currents in the absence of JNJ-303.

  • Prepare a stock solution of JNJ-303 in DMSO (e.g., 10 mM). JNJ-303 is soluble in DMSO up to 25 mM.[4] Note that JNJ-303 is insoluble in ethanol (B145695) and PBS.

  • Perform serial dilutions of the JNJ-303 stock solution in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

  • Apply increasing concentrations of JNJ-303 to the cell via a perfusion system.

  • At each concentration, record the steady-state block of the IKs current.

Data Analysis
  • Measure the amplitude of the IKs tail current at the beginning of the repolarizing step.

  • Normalize the current amplitude at each JNJ-303 concentration to the baseline current amplitude.

  • Plot the normalized current as a function of the JNJ-303 concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Mandatory Visualizations

G cell_prep Cell Preparation (e.g., HEK293-KCNQ1/KCNE1) patch Whole-Cell Patch Clamp cell_prep->patch solution_prep Solution Preparation (Internal & External) solution_prep->patch jnj_prep JNJ-303 Stock (in DMSO) jnj_app Apply JNJ-303 (Cumulative Concentrations) jnj_prep->jnj_app baseline Record Baseline IKs patch->baseline baseline->jnj_app record Record IKs Block jnj_app->record measure Measure Tail Current record->measure normalize Normalize to Baseline measure->normalize plot Concentration-Response Curve normalize->plot fit Hill Equation Fit (IC50) plot->fit

Caption: Experimental workflow for determining the IC50 of JNJ-303 for IKs block.

G cluster_membrane Cell Membrane KCNQ1 KCNQ1 (α-subunit) channel IKs Channel Pore KCNE1 KCNE1 (β-subunit) K_out K+ (extracellular) channel->K_out K_in K+ (intracellular) K_in->channel K+ efflux (Repolarization) JNJ303 JNJ-303 JNJ303->channel Block

Caption: Signaling pathway showing JNJ-303 blocking the IKs channel pore.

Troubleshooting and FAQs

Q1: I am not seeing a significant block of IKs even at high concentrations of JNJ-303. What could be the problem?

A1:

  • Solubility Issues: JNJ-303 is poorly soluble in aqueous solutions. Ensure your stock solution in DMSO is properly prepared and that the final concentration of DMSO in your external solution is low (≤0.1%) to prevent precipitation. Visually inspect your solutions for any signs of precipitation.

  • Incorrect Cell Type or Channel Expression: Confirm that the cells you are using express functional IKs channels. If using a heterologous expression system, verify the expression of both KCNQ1 and KCNE1 subunits, as both are required for the formation of functional IKs channels that are sensitive to JNJ-303.

  • Current Rundown: The IKs current can "rundown" or decrease in amplitude over the course of a long experiment. This can be mistaken for a drug effect. To mitigate this, ensure you have a stable baseline recording before applying the drug and consider including a time-matched vehicle control experiment. The inclusion of ATP and an ATP regenerating system in the internal solution can help to reduce rundown.[8][9]

  • Voltage Protocol: Ensure your voltage protocol is appropriate for activating IKs channels. A depolarizing step of sufficient duration (2-5 seconds) is necessary to fully activate the slow IKs current.[1][2]

Q2: How can I be sure that the block I am observing is specific to IKs and not due to off-target effects?

A2:

  • Concentration Range: Use the lowest effective concentration of JNJ-303. Based on its IC50 of 64 nM, concentrations in the nanomolar to low micromolar range should be sufficient to block IKs. At higher micromolar concentrations, off-target effects on other channels like INa and IKr become more likely (see Table 2).[4]

  • Selective Blockers for Other Channels: To confirm the identity of the current you are measuring, you can use selective blockers for other channels that might be present. For example, use a specific IKr blocker like E-4031 to isolate IKs.[2]

  • Biophysical Properties: IKs has distinct biophysical properties compared to other cardiac potassium currents. IKs activates slowly and does not show significant inactivation, whereas IKr activates more rapidly and exhibits inward rectification at positive potentials.[10] Confirm that the current you are blocking has the expected characteristics of IKs.

Q3: The IC50 value I am obtaining is different from the published values. What could be the reason for this discrepancy?

A3:

  • Experimental Conditions: IC50 values can be influenced by experimental conditions such as temperature, ionic concentrations in the internal and external solutions, and the specific voltage protocol used. Ensure your experimental conditions are consistent and well-documented.

  • Cell Type: The apparent affinity of a drug can vary between different cell types and expression systems due to differences in cellular environment and post-translational modifications of the channel.

  • Data Analysis: The method used to fit the concentration-response curve can influence the calculated IC50 value. Ensure you have a sufficient number of data points across a wide range of concentrations to accurately fit the curve.

Q4: I am observing a gradual decrease in the IKs current amplitude over time, even without adding JNJ-303. What should I do?

A4: This phenomenon is known as "rundown" and is a common issue in patch-clamp experiments.

  • ATP in Pipette Solution: Including ATP in the internal pipette solution is crucial for maintaining the activity of many ion channels, including IKs.[8][9]

  • Stable Baseline: Allow the current to stabilize for a few minutes after establishing the whole-cell configuration before starting your experimental protocol.

  • Time Control: Perform a time-matched vehicle control experiment (applying only the vehicle, e.g., 0.1% DMSO) to quantify the extent of rundown. You can then correct your drug effect data for this rundown.

  • Experiment Duration: Try to keep the duration of your experiments as short as possible to minimize the effects of rundown.

Q5: Can I use JNJ-303 in the presence of β-adrenergic stimulation?

A5: Yes, but it is important to be aware that β-adrenergic stimulation (e.g., with isoproterenol) can increase the amplitude of the IKs current through PKA-mediated phosphorylation.[11] This can potentially alter the apparent potency of JNJ-303. Some studies have shown that JNJ-303 alone may not significantly increase the action potential duration, but its effect is more pronounced in the presence of β-adrenergic stimulation.[12] When designing your experiment, consider whether you want to investigate the effect of JNJ-303 under basal or stimulated conditions.

References

Technical Support Center: JNJ-303 and Cardiac Ion Channel Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JNJ-303 on cardiac ion channels.

Summary of JNJ-303's Effects on Cardiac Ion Channels

JNJ-303 is a potent blocker of the slow delayed rectifier potassium current (IKs), with an IC50 value of 64 nM.[1][2][3][4][5] While it is highly selective for IKs, at higher concentrations, it can exhibit off-target effects on other cardiac ion channels. These interactions are critical to consider during preclinical safety assessments due to the potential for proarrhythmic events, such as Torsades de Pointes (TdP).[1][2][6]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of JNJ-303 on various cardiac ion channels.

Ion Channel CurrentGeneProteinJNJ-303 IC50Reference
IKsKCNQ1/KCNE1Kv7.1/KCNE164 nM[1][2][3][4][5]
INaSCN5ANav1.53.3 µM[1][4][5]
ICaCACNA1CCav1.2>10 µM[1][4][5]
ItoKCND3Kv4.311.1 µM[1][4][5]
IKrKCNH2hERG12.6 µM[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standardized voltage-clamp protocols for assessing the off-target effects of JNJ-303 on Nav1.5 and Cav1.2 channels, adapted from FDA guidelines.

Protocol 1: Assessing JNJ-303 Effects on Peak Nav1.5 Current

Objective: To determine the IC50 of JNJ-303 on the peak inward sodium current mediated by Nav1.5 channels.

Cell Line: HEK293 cells stably expressing human Nav1.5.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -120 mV.

  • Apply a 500 ms (B15284909) depolarizing step to -10 mV to elicit the peak inward Nav1.5 current.

  • Return to the holding potential of -120 mV.

  • Repeat this pulse every 10 seconds to monitor current stability.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of JNJ-303.

  • Record the peak inward current at each concentration until a steady-state block is achieved.

Data Analysis:

  • Measure the peak inward current amplitude before and after drug application.

  • Normalize the peak current at each JNJ-303 concentration to the baseline current.

  • Plot the normalized current as a function of JNJ-303 concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Assessing JNJ-303 Effects on L-type Cav1.2 Current

Objective: To determine the IC50 of JNJ-303 on the L-type calcium current mediated by Cav1.2 channels.

Cell Line: HEK293 cells stably expressing human Cav1.2, β2, and α2δ subunits.

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 5 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a 300 ms depolarizing step to +10 mV to elicit the peak inward Cav1.2 current.

  • Return to the holding potential of -80 mV.

  • Repeat this pulse every 15 seconds.

  • After establishing a stable baseline, apply various concentrations of JNJ-303.

  • Measure the peak inward current at each concentration.

Data Analysis:

  • Measure the peak inward current amplitude at the end of the depolarizing step for both baseline and in the presence of JNJ-303.

  • Calculate the percentage of block for each concentration.

  • Construct a concentration-response curve and fit it with a standard logistical function to derive the IC50.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low current expression in transfected cells Poor transfection efficiency.Optimize transfection protocol (e.g., DNA to transfection reagent ratio, cell confluency). Use a positive control (e.g., a fluorescent protein) to verify transfection.
Incorrect cell line or passage number.Use a validated cell line known to express the channel of interest. Avoid using cells at a high passage number.
Unstable recordings (rundown or run-up of current) Poor seal quality (<\1 GΩ).Ensure pipette tips are clean and fire-polished. Approach the cell with positive pressure. Use fresh, filtered solutions.
Intracellular dialysis.Use perforated patch-clamp technique to preserve the intracellular environment.
High variability in IC50 values Inconsistent drug concentrations.Prepare fresh drug dilutions for each experiment. Verify the final concentration in the bath.
Temperature fluctuations.Use a temperature-controlled recording chamber, especially for temperature-sensitive channels like hERG.
JNJ-303 precipitation in solution Low solubility in aqueous solution.Prepare a high-concentration stock solution in DMSO and dilute it to the final concentration in the external solution immediately before use. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-303?

A1: JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is encoded by the KCNQ1/KCNE1 genes. This current plays a crucial role in the repolarization of the cardiac action potential.

Q2: Why is it important to study the off-target effects of JNJ-303?

A2: While JNJ-303 is selective for IKs, its off-target effects on other cardiac ion channels, even at higher concentrations, can contribute to an increased risk of proarrhythmic events. Understanding this profile is essential for a comprehensive cardiac safety assessment.

Q3: How does the block of IKs by JNJ-303 lead to QT prolongation and Torsades de Pointes?

A3: Blockade of IKs prolongs the action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram. This delay in repolarization can lead to the development of early afterdepolarizations (EADs), which can trigger Torsades de Pointes, a life-threatening polymorphic ventricular tachycardia.[6]

Q4: What are the best practices for preparing JNJ-303 for in vitro experiments?

A4: JNJ-303 has limited aqueous solubility. It is recommended to prepare a stock solution in a non-aqueous solvent like DMSO (e.g., 10 mM). For experiments, dilute the stock solution into the external recording solution to the desired final concentration immediately before application. Ensure the final DMSO concentration is kept low (typically ≤0.1%) and that the vehicle control contains the same final concentration of DMSO.

Q5: Are there any species differences to consider when studying JNJ-303's effects?

A5: Yes, the expression and contribution of different ion channels to the cardiac action potential can vary between species. For instance, the relative contribution of IKs and IKr to repolarization differs between rodents, canines, and humans. Therefore, it is crucial to use human-derived cells or cell lines expressing human ion channels for the most clinically relevant data.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Mechanism of JNJ-303-Induced Torsades de Pointes JNJ303 JNJ-303 IKs_Block Block of IKs (Kv7.1/KCNE1) JNJ303->IKs_Block Inhibits AP_Prolongation Action Potential Duration Prolongation IKs_Block->AP_Prolongation Leads to QT_Prolongation QT Interval Prolongation (on ECG) AP_Prolongation->QT_Prolongation Manifests as EADs Early Afterdepolarizations (EADs) AP_Prolongation->EADs Induces TdP Torsades de Pointes (TdP) EADs->TdP Triggers

Caption: Mechanism of JNJ-303-induced Torsades de Pointes.

cluster_1 Experimental Workflow for Off-Target Assessment Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.5 or Cav1.2) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline Establish Stable Baseline Current Patch_Clamp->Baseline Drug_Application Apply Increasing Concentrations of JNJ-303 Baseline->Drug_Application Data_Acquisition Record Current at Each Concentration Drug_Application->Data_Acquisition Data_Analysis Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Experimental workflow for off-target assessment.

References

preventing JNJ 303 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ 303. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions to prevent its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2][3] The IKs channel, formed by the co-assembly of KCNQ1 and KCNE1 protein subunits, plays a critical role in the repolarization phase of the cardiac action potential.[4][5][6][7] By inhibiting this channel, this compound prolongs the action potential duration.[8]

Q2: Why does this compound precipitate in my aqueous experimental solutions?

This compound is a hydrophobic molecule with poor solubility in aqueous solutions.[2][9] Precipitation, often seen as cloudiness or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated stock solution (usually in an organic solvent like DMSO) into a physiological buffer or cell culture medium.[10][11][12] This rapid change in solvent polarity can cause the compound to "crash out" of the solution.[11]

Q3: What are the known solubility properties of this compound?

This compound is known to be insoluble in water and ethanol.[2] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] Solubility in DMSO has been reported at various concentrations, so it is advisable to consult the supplier's technical data sheet for the specific batch you are using.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution of DMSO Stock

Problem: When I dilute my this compound stock solution in DMSO into my aqueous buffer (e.g., PBS, cell culture media), the solution immediately becomes cloudy.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in solvent polarity from a high concentration of DMSO to a predominantly aqueous environment causes the hydrophobic this compound to rapidly precipitate.[11]Gradual Dilution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations that lead to precipitation.[12]
High Final Concentration The intended final concentration of this compound in the aqueous solution is higher than its solubility limit.Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. It's recommended to perform a solubility test to determine the maximum soluble concentration in your specific aqueous medium.
Low Temperature of Aqueous Solution The solubility of many compounds decreases at lower temperatures. Adding a DMSO stock to a cold aqueous solution can promote precipitation.Pre-warm the Aqueous Solution: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[10]
Insufficient Mixing Inadequate mixing upon dilution can lead to localized areas of high concentration, triggering precipitation.Ensure Thorough Mixing: Use a vortexer or magnetic stirrer to ensure rapid and complete mixing of the DMSO stock into the aqueous solution.
Issue: Precipitation Over Time in Experimental Setup

Problem: My this compound solution is initially clear after dilution but becomes cloudy or shows precipitate after some time in the incubator or on the benchtop.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Supersaturation The initial clear solution may be in a thermodynamically unstable supersaturated state. Over time, the compound will tend to nucleate and crystallize out of solution.Use of Surfactants or Excipients: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or other solubilizing excipients in your aqueous solution to help stabilize the compound. The appropriate excipient and its concentration will need to be optimized for your specific experimental system.
pH Shift The pH of the medium can change over time, especially in a CO2 incubator, which can affect the solubility of pH-sensitive compounds. While a specific pH-solubility profile for this compound is not publicly available, weak bases are generally more soluble in acidic conditions and less soluble in neutral or alkaline conditions.[2][10][13][14]Buffer the Solution: Ensure your aqueous solution is adequately buffered to maintain a stable pH throughout the experiment.
Evaporation Evaporation of the solvent from your experimental setup (e.g., in a 96-well plate) can increase the concentration of this compound, leading to precipitation.Minimize Evaporation: Use appropriate lids or seals on your culture plates or experimental vessels. Ensure proper humidification in your incubator.
Compound Degradation This compound may degrade over time into less soluble byproducts.Prepare Fresh Solutions: Prepare your final working solutions of this compound fresh for each experiment and avoid long-term storage of diluted aqueous solutions.

Data Presentation

Table 1: Summary of this compound Solubility Data

Solvent Solubility Source
WaterInsolubleSelleck Chemicals[2]
EthanolInsolubleSelleck Chemicals[2]
PBS (pH 7.2)InsolubleCayman Chemical[9]
DMSO88 mg/mL (199.55 mM)Selleck Chemicals[2]
DMSO25 mM (11.02 mg/mL)Tocris Bioscience, R&D Systems[1][15]
DMSO1 mg/mLCayman Chemical[9]
DMF1 mg/mLCayman Chemical[9]

Note: The solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under a chemical fume hood, accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Storage: Store the stock solution at -20°C or -80°C, protected from light. Consult the supplier's data sheet for recommended storage duration.[16]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays (e.g., Patch Clamp)
  • Materials: this compound stock solution in DMSO, pre-warmed (37°C) aqueous buffer (e.g., external patch clamp solution, cell culture medium).

  • Procedure:

    • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO in your experiment (typically ≤ 0.1% to avoid solvent effects).

    • While vigorously vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock solution drop by drop.

    • Continue to mix the solution for another 1-2 minutes to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

IKs Channel Signaling Pathway

IKs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP converts ATP to IKs_channel IKs Channel (KCNQ1/KCNE1) K_ion_out K+ Efflux IKs_channel->K_ion_out mediates JNJ_303 This compound JNJ_303->IKs_channel blocks Adrenaline Adrenaline Adrenaline->beta_AR ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive binds to PKA_active PKA (active) PKA_inactive->PKA_active activates PKA_active->IKs_channel phosphorylates KCNQ1 Repolarization Cardiac Action Potential Repolarization K_ion_out->Repolarization contributes to Automated_Patch_Clamp_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis cell_prep 1. Cell Preparation (e.g., CHO cells expressing KCNQ1/KCNE1) cell_capture 3. Cell Capture & Giga-seal Formation cell_prep->cell_capture solution_prep 2. Solution Preparation (Internal, External, this compound dilutions) solution_prep->cell_capture baseline_rec 4. Baseline IKs Recording cell_capture->baseline_rec compound_app 5. Compound Application (this compound) baseline_rec->compound_app washout 6. Washout compound_app->washout data_acq 7. Current Measurement washout->data_acq dose_response 8. Dose-Response Curve Generation data_acq->dose_response ic50_calc 9. IC50 Calculation dose_response->ic50_calc Precipitation_Prevention cluster_causes Primary Causes cluster_solutions Preventative Measures precipitation This compound Precipitation solvent_shock Solvent Shock solvent_shock->precipitation high_conc High Concentration high_conc->precipitation temp_ph Temperature/pH Instability temp_ph->precipitation gradual_dilution Gradual Dilution (Dropwise Addition) gradual_dilution->solvent_shock mitigates concentration_opt Concentration Optimization concentration_opt->high_conc avoids solution_control Control of Solution (Pre-warming, Buffering) solution_control->temp_ph stabilizes use_excipients Use of Solubilizing Excipients use_excipients->precipitation inhibits

References

Technical Support Center: JNJ-39393406 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-39393406.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of JNJ-39393406?

A1: The solid form of JNJ-39393406 is stable when stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]

Q2: What is the recommended solvent for dissolving JNJ-39393406?

A2: JNJ-39393406 is soluble in DMSO.[1]

Q3: How should I store stock solutions of JNJ-39393406?

A3: Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]

Q4: What is the expected shelf life of JNJ-39393406?

A4: If stored properly in its solid form, JNJ-39393406 has a shelf life of over two years.[1] The stability of stock solutions will depend on the solvent, concentration, and storage conditions.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the stability of JNJ-39393406?

A: Inconsistent results can indeed be a sign of compound degradation. Consider the following:

  • Age of Stock Solution: How old is your stock solution? For optimal results, it is recommended to use freshly prepared solutions or solutions that have been stored appropriately at -20°C for no longer than a few months.

  • Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? Repeated freezing and thawing can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Storage Conditions: Was the compound or stock solution exposed to light or elevated temperatures for extended periods? Exposure to such conditions can lead to degradation.

Q: I observed precipitation in my JNJ-39393406 stock solution after thawing. What should I do?

A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.

  • Warming and Vortexing: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.

  • Solvent Choice: Ensure you are using a suitable solvent, such as DMSO, at an appropriate concentration. If precipitation persists, you may need to prepare a fresh stock solution at a lower concentration.

Data Summary

Table 1: Recommended Storage Conditions for JNJ-39393406

FormStorage Temperature (Short-Term)Storage Temperature (Long-Term)Additional Notes
Solid Powder0 - 4°C (days to weeks)-20°C (months to years)Store in a dry, dark place.
Stock Solution (in DMSO)0 - 4°C (days to weeks)-20°C (months)Aliquot to avoid freeze-thaw cycles.

Table 2: Shelf Life of JNJ-39393406

FormRecommended Storage ConditionsShelf Life
Solid Powder-20°C, dry and dark> 2 years
Stock Solution-20°C, aliquoted2 weeks (at 4°C)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of JNJ-39393406 in DMSO

Materials:

  • JNJ-39393406 (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Pipettes and sterile tips

Methodology:

  • Pre-weighing Preparation: Allow the vial of JNJ-39393406 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of JNJ-39393406 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4164 mg of JNJ-39393406 (Molecular Weight: 416.38 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Vortex the solution until the JNJ-39393406 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.

Visualizations

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start equilibrate Equilibrate JNJ-39393406 to Room Temperature start->equilibrate weigh Weigh Solid Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store end End store->end G cluster_troubleshooting Troubleshooting Logic: Inconsistent Experimental Results start Inconsistent Results Observed check_age Is the stock solution fresh? start->check_age check_freeze_thaw Multiple freeze-thaw cycles? check_age->check_freeze_thaw Yes prepare_fresh Prepare fresh stock solution check_age->prepare_fresh No check_storage Proper storage conditions used? check_freeze_thaw->check_storage No aliquot_new Aliquot new stock solution check_freeze_thaw->aliquot_new Yes review_storage Review and correct storage protocol check_storage->review_storage No continue_experiment Continue Experiment check_storage->continue_experiment Yes prepare_fresh->continue_experiment aliquot_new->continue_experiment review_storage->continue_experiment

References

troubleshooting JNJ 303 variability in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in electrophysiology recordings when using the IKs inhibitor, JNJ-303.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-303 and what is its primary mechanism of action?

JNJ-303 is a potent and specific blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] Its primary mechanism of action is the inhibition of the Kv7.1/KCNE1 channel complex, which is responsible for the IKs current crucial for cardiac repolarization.[3][4]

Q2: What are the common sources of variability in electrophysiology experiments?

Variability in electrophysiology recordings can stem from several sources:

  • Biological Variability: Inherent differences in ion channel expression levels, cell density, and the overall health of the cell preparation.

  • Experimental Conditions: Fluctuations in temperature, pH, and osmolarity of recording solutions can significantly impact results.

  • Compound Handling: Issues with the solubility, stability, and accurate dilution of compounds like JNJ-303 are a major source of inconsistent data.

  • Technical Execution: Variations in patch clamp seal quality, series resistance, and microelectrode array (MEA) plate coatings can introduce artifacts and variability.

Q3: What is the recommended solvent and storage for JNJ-303?

JNJ-303 is soluble in DMSO (up to 88 mg/mL) but is insoluble in water and ethanol.[5] For stock solutions, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][5] When stored as a powder, it is stable for up to 3 years at -20°C.[5]

Q4: Does JNJ-303 have off-target effects that could contribute to variability?

At concentrations around its IC50 for IKs (approximately 64 nM), JNJ-303 is considered highly specific. One study noted that at a concentration of 3.3 μM, JNJ-303 did not show significant effects on other cardiac channels.[1] However, at higher concentrations, the potential for off-target effects increases, which could introduce variability. It is crucial to perform concentration-response experiments to determine the optimal concentration for your specific model system.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected block of IKs current.
Possible Cause Troubleshooting Step
JNJ-303 Precipitation Due to its poor aqueous solubility, JNJ-303 may precipitate out of the final recording solution. Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, perform a serial dilution, ensuring vigorous mixing at each step. Visually inspect the final solution for any signs of precipitation before use. The final DMSO concentration in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.
Compound Degradation Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of JNJ-303. Recommendation: Aliquot stock solutions into single-use volumes and store at -80°C.[1][5] Use a fresh aliquot for each experiment.
Inaccurate Concentration Errors in dilution calculations or pipetting can lead to inconsistent final concentrations. Recommendation: Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment from a reliable stock solution.
Low IKs Expression The cell type or expression system being used may have low endogenous levels of IKs channels. Recommendation: Confirm the expression of Kv7.1/KCNE1 channels in your model system. Consider using a cell line with stable, high-level expression of these channels for initial validation experiments.
Issue 2: High variability between cells or recordings.
Possible Cause Troubleshooting Step
Inconsistent Seal Quality (Patch Clamp) A poor gigaohm seal can lead to a noisy baseline and inaccurate current measurements. Recommendation: Ensure the pipette tip is clean and fire-polished. Approach the cell with positive pressure and form the seal gently with light suction.[6]
Variable Series Resistance (Patch Clamp) Uncompensated or fluctuating series resistance can distort the recorded current. Recommendation: Monitor and compensate for series resistance throughout the recording. Discard recordings where the series resistance changes significantly.
Inconsistent Cell Health Unhealthy cells will exhibit variable electrophysiological properties. Recommendation: Ensure proper cell culture conditions and use cells from a consistent passage number. Visually inspect cells for healthy morphology before recording.
Temperature Fluctuations Ion channel kinetics are highly sensitive to temperature. Recommendation: Use a temperature-controlled recording chamber and allow the preparation to equilibrate to the target temperature before recording.
MEA Plate Inconsistencies Variations in the coating and cell plating density on MEA plates can lead to variability. Recommendation: Use a consistent coating protocol for all MEA plates.[7] Ensure a uniform cell monolayer is seeded across all wells.[7]

Quantitative Data Summary

ParameterValueExperimental SystemReference
IC50 for IKs Block 64 nMVoltage-clamped Kv7.1/KCNE1 channels[1][5]
Effective Concentration (in vivo) 0.63 mg/kg (i.v.)Anesthetized dogs[8][9]
Concentration with No Significant Off-Target Effects 3.3 µMNot specified[1]

Experimental Protocols

Key Methodologies: Whole-Cell Patch Clamp
  • Solution Preparation:

    • External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2/5% CO2.

    • Internal Solution: A common composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.

    • JNJ-303 Stock Solution: Prepare a 10 mM stock in 100% DMSO.

    • JNJ-303 Working Solution: Perform serial dilutions from the stock solution into the external solution to achieve the desired final concentration. Ensure the final DMSO concentration is minimal (<0.1%).

  • Recording Procedure:

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with the internal solution and apply positive pressure.

    • Approach the target cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with further brief suction to achieve the whole-cell configuration.

    • Begin recording baseline IKs currents using a suitable voltage protocol (e.g., depolarizing steps to activate the channels).

    • Perfuse the recording chamber with the JNJ-303 working solution and record the blocked IKs current.

Key Methodologies: Microelectrode Array (MEA)
  • Plate Preparation:

    • Coat multi-well MEA plates with a suitable substrate (e.g., Matrigel) to promote cell attachment.[7]

    • Seed cardiomyocytes at a density that will form a confluent monolayer.

    • Allow cells to recover and mature on the MEA plate for a designated period (e.g., 10 days) before recording.[7]

  • Recording and Drug Application:

    • Place the MEA plate in the recording system and allow it to equilibrate to 37°C and 5% CO2.[7]

    • Record baseline electrical activity (extracellular field potentials).

    • Prepare JNJ-303 dilutions in the cell culture medium.

    • Add the JNJ-303 solution to the wells and record the resulting changes in field potential duration and other parameters.

Visualizations

JNJ_303_Mechanism_of_Action cluster_membrane Cell Membrane Kv_channel Kv7.1/KCNE1 Channel (IKs) K_ion_out K+ Ion Kv_channel->K_ion_out Repolarization Delayed Repolarization Kv_channel->Repolarization Leads to JNJ_303 JNJ-303 Block Blockage JNJ_303->Block K_ion_in K+ Ion K_ion_in->Kv_channel Efflux Block->Kv_channel Inhibits

Caption: Mechanism of action of JNJ-303 on the IKs channel.

Troubleshooting_Workflow Start Variability in JNJ-303 Recordings Check_Compound Check Compound Preparation & Storage Start->Check_Compound Check_System Check Electrophysiology System & Protocol Start->Check_System Check_Biology Check Biological System Start->Check_Biology Solubility Ensure Solubility in DMSO Avoid Precipitation Check_Compound->Solubility Stability Use Fresh Aliquots Avoid Freeze-Thaw Check_Compound->Stability Concentration Verify Dilutions Calibrate Pipettes Check_Compound->Concentration Patch_Clamp Optimize Seal & Rs Compensation Check_System->Patch_Clamp MEA Standardize Coating & Cell Plating Check_System->MEA Conditions Control Temperature & pH Check_System->Conditions Cell_Health Use Healthy Cells Consistent Passage Check_Biology->Cell_Health IKs_Expression Confirm Channel Expression Check_Biology->IKs_Expression Resolved Consistent Recordings Solubility->Resolved Stability->Resolved Concentration->Resolved Patch_Clamp->Resolved MEA->Resolved Conditions->Resolved Cell_Health->Resolved IKs_Expression->Resolved

Caption: A logical workflow for troubleshooting JNJ-303 variability.

References

Technical Support Center: Mitigating JNJ P2X7 Antagonist-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "JNJ 303" did not yield a specific compound. Based on available scientific literature, this guide focuses on well-characterized P2X7 receptor antagonists from Janssen Pharmaceuticals, such as JNJ-47965567 and JNJ-55308942 , which are likely the compounds of interest. The principles and methodologies discussed are broadly applicable to investigating the cytotoxicity of selective P2X7 antagonists.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with JNJ's P2X7 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of JNJ P2X7 antagonist-induced cytotoxicity?

In specific contexts, particularly in cancer cell lines, antagonism of the P2X7 receptor can lead to cytotoxicity. The P2X7 receptor, an ATP-gated ion channel, is often overexpressed in cancer cells and can play a role in promoting tumor growth and proliferation.[1][2][3] Its inhibition can disrupt these pro-survival signals.

Key cytotoxic mechanisms include:

  • Suppression of Glycolysis: P2X7 receptor inhibition can reduce the expression of key glycolytic enzymes like hexokinase 2 (HK2), leading to decreased metabolic activity and cell death in cancer cells that rely on aerobic glycolysis (the Warburg effect).

  • Inhibition of AKT Signaling: The PI3K/Akt pathway is a critical cell survival signaling cascade. P2X7 receptor antagonists have been shown to inhibit AKT activation, which can trigger apoptosis.

  • Induction of Apoptosis: Cytotoxicity is often mediated through the induction of programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent pathways.[4][5]

Q2: What are the key signaling pathways involved in P2X7-mediated cytotoxicity?

The cytotoxic effects of P2X7 receptor antagonists are primarily linked to the disruption of pro-survival pathways that are active in certain cell types, especially cancer cells. The main pathways implicated are the PI3K/Akt and downstream apoptosis signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor PI3K PI3K P2X7R->PI3K Activation Akt Akt PI3K->Akt Activation Glycolysis Glycolysis Akt->Glycolysis Promotes Caspase9 Caspase-9 Akt->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes JNJ_Antagonist JNJ P2X7 Antagonist JNJ_Antagonist->P2X7R Inhibition

Caption: P2X7R signaling pathway and antagonist-induced apoptosis.
Q3: How can I accurately measure cytotoxicity in my experiments?

It is crucial to use multiple assays to distinguish between a reduction in cell viability due to metabolic suppression and direct cytotoxicity (cell death).[6]

  • Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells. However, compounds that interfere with mitochondrial function can give a false positive for cytotoxicity.[6]

  • Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cell death.

  • Apoptosis Assays: To confirm the mechanism of cell death, you can use assays that measure markers of apoptosis, such as:

    • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[2]

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

Q4: What are some general strategies to mitigate unwanted cytotoxicity, especially in non-cancerous cell lines?

If cytotoxicity is an undesired off-target effect in your experimental model, consider the following strategies:

  • Optimize Compound Concentration: Determine the lowest effective concentration that achieves the desired on-target effect (e.g., inhibition of IL-1β release) without causing significant cell death.

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be protective.[7][8]

  • Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and not under stress from factors like high confluency, nutrient deprivation, or contamination, as this can increase their susceptibility to drug-induced toxicity.[7]

  • Serum Concentration: The presence of serum proteins can affect the free concentration and bioavailability of the compound. Consider if altering the serum percentage in your culture medium is appropriate for your experiment.

  • Select a Different Cell Line: If a particular cell line is overly sensitive, consider using an alternative that may be more robust but still expresses the P2X7 receptor.

Troubleshooting Guide

Start Start Troubleshooting Problem High Cytotoxicity in Non-Target Cells? Start->Problem CheckConc Is Concentration Optimized? Problem->CheckConc Yes LowerConc Action: Lower Compound Concentration CheckConc->LowerConc No CheckCulture Are Culture Conditions Optimal? CheckConc->CheckCulture Yes End Problem Resolved LowerConc->End OptimizeCulture Action: Optimize Seeding Density, Media, etc. CheckCulture->OptimizeCulture No ConsiderMechanism Investigate Mechanism: Oxidative Stress? CheckCulture->ConsiderMechanism Yes OptimizeCulture->End AddAntioxidant Action: Co-treat with Antioxidant (e.g., NAC) ConsiderMechanism->AddAntioxidant Yes AddAntioxidant->End

Caption: Troubleshooting logic for unexpected cytotoxicity.
Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density, pipetting errors, or compound precipitation.Ensure uniform cell seeding. Check for compound precipitation in the media; consider using a different solvent or sonication. Standardize all incubation times.[8]
High cytotoxicity observed in non-cancerous/control cell lines. The compound concentration is too high. The cell line is particularly sensitive. The cytotoxic mechanism is independent of the cancer-specific pathways.Perform a dose-response curve to find a non-toxic concentration range. If oxidative stress is a suspected mechanism, co-administer protective agents like N-acetylcysteine (NAC).[8]
Expected cytotoxicity is not observed in a cancer cell line. The cell line may be resistant (e.g., mutations in the P2X7R pathway, overexpression of drug efflux pumps). The compound may have degraded.Verify the expression and functionality of the P2X7 receptor in your cell line. Confirm the integrity of your compound stock. Test a fresh aliquot of the compound.[8]

Quantitative Data Summary

The following tables summarize the reported potency of JNJ P2X7 antagonists in various experimental systems. IC50 is the half-maximal inhibitory concentration, while pIC50 is the negative logarithm of the IC50.

Table 1: Potency of JNJ-47965567

System/Cell LineAssay TypeValueReference
Human P2X7 ReceptorFunctional AssaypIC50: 8.3[9]
Mouse P2X7 ReceptorFunctional AssaypIC50: 7.5[9]
Rat P2X7 ReceptorFunctional AssaypIC50: 7.2[9]
Human Whole BloodIL-1β ReleasepIC50: 6.7 ± 0.07[10][11]
Human MonocytesIL-1β ReleasepIC50: 7.5 ± 0.07[10][11]
Rat MicrogliaIL-1β ReleasepIC50: 7.1 ± 0.1[10][11]
J774 Macrophages (murine)Ethidium+ UptakeIC50: 54 ± 24 nM[12]

Table 2: Potency of JNJ-55308942

System/Cell LineAssay TypeValueReference
Human P2X7 ReceptorFunctional AssayIC50: 10 nM[13]
Human P2X7 ReceptorBinding AssayKi: 7.1 nM[13]
Rat P2X7 ReceptorFunctional AssayIC50: 15 nM[13]
Rat P2X7 ReceptorBinding AssayKi: 2.9 nM[13]

Experimental Protocols & Workflow

General Experimental Workflow

Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Treat 2. Treat with JNJ Compound (Dose-Response) Seed->Treat Incubate 3. Incubate (e.g., 24, 48, 72h) Treat->Incubate Assay 4. Perform Viability/ Cytotoxicity Assays (MTT, LDH, etc.) Incubate->Assay Analyze 5. Analyze Data (Calculate IC50) Assay->Analyze Decision Cytotoxicity Observed? Analyze->Decision ApoptosisAssay 6a. Perform Apoptosis Assays (Caspase, Annexin V) Decision->ApoptosisAssay Yes Mitigation 6b. Implement Mitigation Strategies Decision->Mitigation If Unwanted End End Decision->End No ApoptosisAssay->End Mitigation->End

Caption: Workflow for assessing and mitigating cytotoxicity.
Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the JNJ P2X7 antagonist. Replace the old medium with medium containing the different compound concentrations. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Experimental Setup: Follow steps 1 and 2 from the MTT protocol. In addition, prepare control wells for maximum LDH release (by treating cells with a lysis buffer provided with the assay kit) and background (medium only).

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.

References

JNJ 303 Dose-Response Curve Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "JNJ 303" is not publicly available. This guide provides general troubleshooting advice for dose-response curve analysis applicable to a wide range of experimental compounds. The principles and methodologies discussed are common in pharmacological and drug development research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during dose-response curve analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My dose-response curve does not have a classic sigmoidal shape.

Question: I've performed my experiment, but the resulting dose-response curve is non-sigmoidal (e.g., U-shaped, bell-shaped, or irregular). What could be the cause?

Answer: Non-sigmoidal dose-response curves can arise from several factors. Here are some potential causes and troubleshooting steps:

  • Compound Solubility Issues: At high concentrations, your compound may be precipitating out of solution, leading to a decrease in the observed effect.

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay wells for any signs of precipitation.

      • Consult solubility data for your compound and ensure you are working within its solubility limits.

      • Consider using a different solvent or a lower concentration range.

  • Cell Viability/Toxicity: High concentrations of the compound might be causing cytotoxicity, even if you are measuring a non-toxic endpoint. This can lead to a drop-off in the response at the higher end of your dose range.

    • Troubleshooting:

      • Perform a separate cytotoxicity assay (e.g., MTS, CellTiter-Glo) in parallel with your primary assay to assess cell health at each concentration.

      • If toxicity is observed, narrow your dose-response range to non-toxic concentrations.

  • Complex Biological Mechanisms: The compound may have multiple targets or engage in complex signaling pathways that produce a non-monotonic response. For example, some compounds can act as agonists at low concentrations and antagonists at high concentrations.

    • Troubleshooting:

      • Review the literature for known off-target effects or complex pharmacology of your compound or similar chemical classes.

      • Consider more advanced curve-fitting models that can accommodate non-sigmoidal shapes.

Issue 2: My data points have high variability, leading to a poor curve fit.

Question: There is significant scatter in my data points, and the curve-fitting software is giving me a low R-squared value. How can I improve the quality of my data?

Answer: High variability can obscure the true dose-response relationship. The following table outlines common sources of variability and how to address them.

Source of VariabilityTroubleshooting Steps
Pipetting Errors - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all plates and replicates.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette or automated cell seeder for better consistency.- Avoid edge effects by not using the outer wells of the plate or by filling them with media.
Reagent Instability - Prepare fresh reagents for each experiment.- Store stock solutions appropriately (e.g., protected from light, at the correct temperature).- Perform quality control on reagents before use.
Assay Timing - Be consistent with incubation times for all plates.- Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently.
Issue 3: The top and bottom plateaus of my curve are not well-defined.

Question: My dose-response curve doesn't seem to reach a maximum or minimum effect, making it difficult to determine the EC50/IC50. What should I do?

Answer: Poorly defined plateaus are a common issue. Here’s how to troubleshoot this problem:

  • Expand Your Concentration Range: You may not be testing a wide enough range of concentrations to capture the full sigmoidal curve.

    • Experimental Protocol:

      • Initial Range Finding: Start with a broad range of concentrations (e.g., 7-log dilution series from 10 mM to 1 nM).

      • Refined Titration: Based on the initial results, perform a narrower, more focused titration around the expected EC50/IC50 with more data points in the sloped portion of the curve.

  • Constrain the Model: If it is biologically reasonable to assume that the response will eventually reach 0% or 100% of the control, you can constrain the top or bottom of the curve during data analysis.[1]

    • Data Analysis Tip: In your curve-fitting software (e.g., GraphPad Prism), you can set constraints for the "Top" and "Bottom" parameters. For example, for an inhibition curve, you might constrain the "Top" to 100 and the "Bottom" to 0.[1]

Experimental Protocols & Methodologies

Standard Dose-Response Experiment Workflow

A well-designed dose-response experiment is crucial for obtaining reliable data.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Compound Dilution Series prep_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate (e.g., Absorbance, Fluorescence) add_reagents->read_plate analyze_data Analyze Data and Fit Curve read_plate->analyze_data

Standard dose-response experimental workflow.

Data Presentation

Troubleshooting Common Dose-Response Curve Fitting Errors

When analyzing your data, you may encounter several common fitting errors. The table below summarizes these issues and potential solutions.[2][3]

Fitting IssueDescriptionRecommended Action
Non-parallel Curves When comparing multiple compounds, the slopes of the curves are significantly different.Use absolute EC50/IC50 values for comparison instead of relative values.[2][3]
Negative Lower Asymptote The curve fit predicts a negative response, which is biologically meaningless in most assays.Reduce the model to a three-parameter fit or use a different model that constrains the lower asymptote to zero or a positive value.[2][3]
Asymmetrical Curve The standard four-parameter logistic model assumes symmetry, but the data may not be symmetrical.Use a five-parameter logistic model which can account for asymmetry.[1]
Outliers One or more data points deviate significantly from the rest of the curve.Investigate the cause of the outlier (e.g., pipetting error). Consider using robust non-linear regression methods that are less sensitive to outliers.

Signaling Pathways & Logical Relationships

Logical Flow for Troubleshooting Atypical Dose-Response Curves

This diagram illustrates a logical workflow for diagnosing and addressing issues with atypical dose-response curves.

G start Atypical Dose-Response Curve Observed check_raw_data Review Raw Data for Outliers/Errors start->check_raw_data check_experimental_protocol Review Experimental Protocol check_raw_data->check_experimental_protocol No Obvious Errors reanalyze_data Re-analyze Data (e.g., remove outliers, use different model) check_raw_data->reanalyze_data Outliers Found check_compound_properties Investigate Compound Properties (Solubility, etc.) check_experimental_protocol->check_compound_properties Protocol Seems Correct rerun_experiment Refine Protocol and Rerun Experiment check_experimental_protocol->rerun_experiment Protocol Flaw Identified check_compound_properties->rerun_experiment Property Issue (e.g., Solubility) accept_atypical_curve Accept Atypical Curve and Investigate Underlying Biology check_compound_properties->accept_atypical_curve Complex Biology Suspected

Troubleshooting logic for atypical dose-response curves.

References

addressing JNJ 303 reverse use dependence effects

Author: BenchChem Technical Support Team. Date: December 2025

Special Advisory: Clarification on JNJ-3989 and Reverse Use Dependence

Initial Query: Addressing JNJ 303 reverse use dependence effects.

Clarification: Our records indicate no therapeutic agent designated "this compound." We believe this may be a typographical error and that the query is likely referring to JNJ-3989 (also known as JNJ-73763989), an investigational siRNA therapeutic for the treatment of chronic hepatitis B.

Furthermore, the phenomenon of "reverse use dependence" is characteristic of certain ion channel blockers, particularly Class III antiarrhythmic drugs. It describes a situation where the drug's blocking effect on the ion channel decreases as the frequency of channel opening increases.

JNJ-3989 is a small interfering RNA (siRNA) and does not exert its therapeutic effect by blocking ion channels. Its mechanism of action is to specifically degrade hepatitis B virus (HBV) RNA transcripts, thereby reducing the production of viral proteins. Consequently, the concept of reverse use dependence is not applicable to JNJ-3989.

This technical support center provides comprehensive guidance for researchers and drug development professionals working with the siRNA therapeutic, JNJ-3989.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments with JNJ-3989.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-3989?

A1: JNJ-3989 is a small interfering RNA (siRNA) therapeutic. It is designed to target and degrade all messenger RNA (mRNA) transcripts of the hepatitis B virus (HBV).[1][2][3] By doing so, it inhibits the production of all HBV proteins, including the hepatitis B surface antigen (HBsAg).[2] This mechanism is part of the RNA interference (RNAi) pathway, a natural cellular process for regulating gene expression.[4][5][6]

Q2: What is the primary therapeutic goal of JNJ-3989?

Q3: What are potential off-target effects of siRNA therapeutics like JNJ-3989, and how can they be mitigated?

A3: Off-target effects occur when an siRNA unintentionally silences genes other than the intended target.[9][10][11][12] This is often due to partial sequence complementarity, particularly in the "seed region" of the siRNA.[10][13] To mitigate these effects, researchers can:

  • Use the lowest effective concentration: This can significantly reduce off-target binding.[13]

  • Employ multiple siRNAs: Using a pool of siRNAs targeting different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects.[10]

  • Perform thorough bioinformatic analysis: Ensure the siRNA sequence has minimal homology to other genes in the target organism.

  • Validate findings with rescue experiments: Re-introducing a form of the target gene that is resistant to the siRNA should reverse the observed phenotype.

Troubleshooting Guides

Issue 1: Suboptimal Knockdown of HBV RNA or HBsAg

Q: My in vitro experiment is showing less than the expected reduction in HBV RNA or HBsAg levels after transfection with JNJ-3989. What are the possible causes and troubleshooting steps?

A:

Possible Cause Troubleshooting Steps
Inefficient Transfection 1. Optimize the transfection protocol for your specific cell line. This includes the choice of transfection reagent, siRNA concentration, and cell density at the time of transfection.[14][15] 2. Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency.[16][17] 3. For difficult-to-transfect cells, consider alternative delivery methods.
Incorrect siRNA Concentration 1. Perform a dose-response experiment to determine the optimal concentration of JNJ-3989 for your experimental system.[17]
Timing of Analysis 1. The peak knockdown effect can vary depending on the cell type and the stability of the target mRNA and protein. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for analysis.[18]
Degraded siRNA 1. Ensure proper storage of JNJ-3989 according to the manufacturer's instructions. 2. Avoid repeated freeze-thaw cycles.

Issue 2: Unexpected Cellular Toxicity or Phenotypes

Q: I am observing significant cell death or unexpected phenotypic changes in my cell cultures after treatment with JNJ-3989. How can I determine if this is an off-target effect?

A:

Troubleshooting Step Rationale
1. Rule out Transfection Reagent Toxicity Run a control with the transfection reagent alone (no siRNA) to assess its contribution to cytotoxicity.[14]
2. Use a Scrambled Negative Control Transfect cells with a non-targeting siRNA that has a scrambled sequence but similar GC content to JNJ-3989. This helps to distinguish sequence-specific off-target effects from the general effects of introducing an siRNA.[17]
3. Perform a Dose-Response Analysis Off-target effects are often concentration-dependent. Determine if the toxicity is reduced at lower, yet still effective, concentrations of JNJ-3989.[13]
4. Use Multiple siRNAs If the same phenotype is observed with two or more different siRNAs targeting the same HBV transcript, it is more likely to be an on-target effect.[20]
5. Conduct Rescue Experiments Introduce a version of the presumed off-target gene that is resistant to the siRNA. If this reverses the toxic phenotype, it confirms an off-target effect.[20]

Data Presentation

Table 1: Efficacy of JNJ-3989 in Combination with Nucleos(t)ide Analogues (NA) in the REEF-1 Study
Treatment Group (at Week 48)Proportion of Patients Meeting NA-Stopping Criteria
JNJ-3989 40 mg + NA5%
JNJ-3989 100 mg + NA16%
JNJ-3989 200 mg + NA19%
JNJ-3989 200 mg + Bersacapavir + NA9%
Placebo + NA2%
NA-stopping criteria: Alanine aminotransferase <3 × upper limit of normal, HBV DNA below the lower limit of quantitation, HBeAg negative, and HBsAg <10 IU/mL.[3]
Table 2: HBsAg Reduction in Clinical Trials
StudyJNJ-3989 DoseMean HBsAg Reduction from Baseline
Phase 2a100 mg - 400 mgSimilar reductions across these doses
Phase 2a25 mg and 50 mgSmaller reductions compared to higher doses
REEF-1 (Phase 2b)200 mg + NA75% of patients achieved HBsAg <100 IU/mL at 48 weeks
*Data from various clinical trials.[21][22]

Experimental Protocols

Protocol 1: Quantification of HBV mRNA Knockdown using qRT-PCR
  • Cell Culture and Transfection:

    • Plate your target cells (e.g., HepG2.2.15) at a density that will result in 50-70% confluency at the time of transfection.

    • Transfect cells with the desired concentration of JNJ-3989 using a validated transfection reagent. Include a non-targeting (scrambled) siRNA as a negative control and a positive control siRNA targeting a housekeeping gene.

  • RNA Isolation:

    • At the desired time point(s) post-transfection (e.g., 48 hours), lyse the cells and isolate total RNA using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the HBV target gene, and a fluorescent dye (e.g., SYBR Green) or a specific probe.

    • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both JNJ-3989-treated and control samples.

Protocol 2: Assessment of HBsAg Protein Knockdown by Western Blot
  • Cell Lysis and Protein Quantification:

    • At the selected time point(s) post-transfection, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HBsAg overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin, GAPDH).

    • Quantify the band intensities using densitometry software.[24]

Mandatory Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ3989 JNJ-3989 (siRNA) RISC_loading RISC Loading JNJ3989->RISC_loading Unwinding & Strand Selection RISC_active Active RISC RISC_loading->RISC_active Activation Cleavage mRNA Cleavage RISC_active->Cleavage HBV_mRNA HBV mRNA HBV_mRNA->Cleavage Degraded_mRNA Degraded mRNA (No Protein Translation) Cleavage->Degraded_mRNA HBV_DNA HBV DNA (cccDNA & integrated) Transcription Transcription HBV_DNA->Transcription Transcription->HBV_mRNA

Caption: Mechanism of action of JNJ-3989 via the RNAi pathway.

Experimental_Workflow cluster_planning Phase 1: Experiment Setup cluster_execution Phase 2: Transfection cluster_analysis Phase 3: Analysis A Select Cell Line (e.g., HepG2.2.15) B Optimize Transfection Protocol A->B C Determine JNJ-3989 Concentrations (Dose-Response) B->C D Seed Cells C->D E Transfect with JNJ-3989 & Controls (NC, PC) D->E F Incubate (e.g., 24-72h) E->F G Harvest Cells F->G H RNA/Protein Isolation G->H I qRT-PCR (mRNA level) H->I J Western Blot (Protein level) H->J K Data Analysis (% Knockdown) I->K J->K

Caption: General experimental workflow for validating JNJ-3989 efficacy.

References

Validation & Comparative

A Comparative Guide to the Cardiac Repolarization Effects of JNJ-388718303 and E-4031

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of two important research compounds, JNJ-388718303 (JNJ 303) and E-4031, on cardiac repolarization. The information presented is intended to assist researchers in selecting the appropriate tool for their studies of cardiac ion channels and action potential dynamics.

Introduction

Cardiac repolarization is a complex process primarily governed by the activity of various potassium ion channels. Dysregulation of these channels can lead to cardiac arrhythmias. JNJ-388718303 and E-4031 are valuable pharmacological tools used to investigate the roles of specific potassium currents in cardiac electrophysiology. JNJ-388718303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), while E-4031 is a well-characterized and highly selective blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the hERG gene. Understanding the distinct effects of these two compounds is crucial for dissecting the contributions of IKs and IKr to the cardiac action potential.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key quantitative data regarding the effects of JNJ-388718303 and E-4031 on cardiac ion channels and action potential duration.

CompoundTarget Ion ChannelIC50Species/Cell TypeReference
JNJ-388718303 (this compound) IKs (KCNQ1/KCNE1)36 nMNot Specified
E-4031 IKr (hERG)~10 - 350 nMHuman (HEK293 cells), Guinea Pig

Table 1: Comparative Inhibitory Potency. This table highlights the specific ion channel targets and the half-maximal inhibitory concentrations (IC50) of this compound and E-4031.

CompoundConcentrationEffect on Action Potential Duration (APD)Experimental ModelConditionsReference
JNJ-388718303 (this compound) Not specifiedNo significant effect at baselineHuman ventricular slicesBaseline
Not specifiedSignificant prolongationHuman ventricular slicesWith β-adrenergic stimulation (Isoprenaline)
E-4031 1 µMSignificant prolongationGuinea pig ventricular myocytesBaseline
1 µMProlongationRabbit ventricular myocytesBaseline
100 nMProlongationHuman iPSC-derived cardiomyocytesBaseline

Table 2: Effects on Cardiac Action Potential Duration. This table summarizes the observed effects of each compound on the duration of the cardiac action potential under different experimental conditions.

Experimental Methodologies

The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch clamp electrophysiology and optical mapping.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the function of ion channels in isolated cardiomyocytes or heterologous expression systems.

Objective: To measure the ionic currents flowing across the cell membrane and to assess the effect of pharmacological agents on these currents.

General Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., human, guinea pig, rabbit ventricles) or cultured (e.g., human induced pluripotent stem cell-derived cardiomyocytes, HEK293 cells expressing the target ion channel).

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution mimicking the ionic composition of the cell's interior.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a constant level by the patch-clamp amplifier. A series of voltage steps are applied to elicit the ionic current of interest (e.g., IKs or IKr).

  • Drug Application: The compound of interest (this compound or E-4031) is applied to the extracellular solution at various concentrations to determine its effect on the target current.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as current density and the concentration-response relationship to calculate the IC50 value.

experimental_workflow cluster_patch_clamp Whole-Cell Patch Clamp cluster_optical_mapping Optical Mapping prep Cell Preparation (Isolated Cardiomyocytes or Expression System) pipette Pipette Filling (Intracellular Solution) prep->pipette seal Giga-seal Formation pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp Protocol (Elicit IKs or IKr) whole_cell->voltage_clamp drug_app Drug Application (this compound or E-4031) voltage_clamp->drug_app analysis Data Analysis (IC50 Determination) drug_app->analysis tissue_prep Tissue Preparation (e.g., Human Ventricular Slices) dye_loading Dye Loading (Voltage-Sensitive Dye) tissue_prep->dye_loading stimulation Electrical Stimulation dye_loading->stimulation recording Fluorescence Recording (High-Speed Camera) stimulation->recording drug_perfusion Drug Perfusion (this compound or E-4031 +/- Isoprenaline) recording->drug_perfusion apd_analysis Action Potential Duration (APD) Analysis drug_perfusion->apd_analysis signaling_pathway cluster_membrane Cardiomyocyte Membrane JNJ303 This compound IKs IKs Channel (KCNQ1/KCNE1) JNJ303->IKs Blocks K_out K+ Efflux IKs->K_out E4031 E-4031 IKr IKr Channel (hERG) E4031->IKr Blocks IKr->K_out Repolarization Repolarization K_out->Repolarization beta_adrenergic_pathway cluster_membrane Cardiomyocyte Membrane Isoprenaline Isoprenaline (β-agonist) Beta_AR β-Adrenergic Receptor Isoprenaline->Beta_AR AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates IKs IKs Channel PKA->IKs Phosphorylates IKs_activity Increased IKs Activity IKs->IKs_activity

Cross-Species Comparison of JNJ-303 Effects on QT Interval: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of JNJ-303, a potent IKs potassium channel blocker, on the QT interval across various species. The information is compiled from preclinical and in vitro studies to support cardiovascular safety assessments.

JNJ-303 is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), which plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a biomarker associated with an increased risk of developing Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1][2] Understanding the cross-species differences in the QT-prolonging effects of JNJ-303 is critical for translating preclinical safety data to potential human risk.

Quantitative Data Summary

The following table summarizes the quantitative effects of JNJ-303 on the QT interval and related parameters across different species and experimental models.

Species/ModelJNJ-303 Concentration/DoseKey FindingsReference
Dog (Chronic AV Block Model)0.63 mg/kg IV over 10 minQTc interval prolonged from 477 ± 53 ms (B15284909) to 565 ± 14 ms.[3]
Pig (Ventricular Myocardial Slices)0.3 µM (in the presence of 10 µM sotalol)Significantly prolonged contraction duration and effective refractory period (ERP). Induced arrhythmic extrabeats.[4]
Human (Ventricular Myocytes - in vitro)Not specifiedDid not increase action potential duration (APD) alone, but significantly increased APD in the presence of isoprenaline.[5]
Murine (Atrial and Ventricular Myocytes - in vitro)70 nM, 1 µMInduced a decrease in the L-type calcium current (ICaL), more pronounced in atrial than ventricular cells.[2]
In Vitro (Cell-free assay)IC50 = 64 nMPotent blockade of the IKs channel (encoded by KCNQ1/KCNE1).[1][2]
In Vitro (Cardiac Ion Channel Panel)3.3 µMNo significant effects on INa, ICa, Ito, and IKr currents, with IC50 values of 3.3, >10, 11.1, and 12.6 μM, respectively, indicating selectivity for IKs.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Canine Chronic Atrioventricular (AV) Block Model
  • Animal Model: Dofetilide-inducible chronic AV block (CAVB) dogs were used to assess the proarrhythmic potential of JNJ-303.[3]

  • Drug Administration: JNJ-303 was administered intravenously at a dose of 0.63 mg/kg over 10 minutes.[3]

  • ECG Monitoring: Continuous ECG recordings were performed to measure the heart rate-corrected QT interval (QTc).[6]

  • Data Analysis: The QTc interval was measured before and after JNJ-303 administration to determine the extent of prolongation.[3]

Porcine Ventricular Myocardial Slices
  • Tissue Preparation: Viable myocardial slices were prepared from pig ventricles.

  • Experimental Setup: Slices were electrically stimulated, and twitch contractions were recorded.

  • Drug Application: Slices were first treated with d-sotalol, a hERG and β-adrenergic receptor blocker, followed by the addition of JNJ-303 at various concentrations.[4]

  • Measurements: Contraction duration and effective refractory period (ERP) were measured to assess the drug's effect on myocardial repolarization.[4]

In Vitro Electrophysiology in Human and Murine Cardiomyocytes
  • Cell Preparation: Isolated ventricular myocytes from human hearts and atrial and ventricular myocytes from mice were used.[2][5]

  • Electrophysiological Recordings: Whole-cell patch-clamp techniques were employed to record action potentials and specific ion channel currents (e.g., ICaL).[2]

  • Drug Application: JNJ-303 was applied to the cells at various concentrations. In the human cardiomyocyte study, the effect of JNJ-303 was also assessed in the presence of the β-adrenergic agonist isoprenaline.[2][5]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Mechanism of JNJ-303-induced QT prolongation.

G cluster_preclinical Preclinical In Vivo Assessment cluster_invitro In Vitro Assessment cluster_data Data Integration and Comparison Animal_Model Select Animal Model (e.g., Dog, Guinea Pig) Baseline_ECG Record Baseline ECG Animal_Model->Baseline_ECG Drug_Admin Administer JNJ-303 Baseline_ECG->Drug_Admin Post_Dose_ECG Record Post-Dose ECG Drug_Admin->Post_Dose_ECG QTc_Analysis Measure and Analyze QTc Interval Post_Dose_ECG->QTc_Analysis Cross_Species_Comp Cross-Species Comparison of QT Effects QTc_Analysis->Cross_Species_Comp Cell_Model Prepare Cardiomyocytes (e.g., Human, Murine) Patch_Clamp Perform Patch-Clamp Electrophysiology Cell_Model->Patch_Clamp AP_Recording Record Action Potentials Patch_Clamp->AP_Recording Ion_Currents Measure Specific Ion Currents (e.g., IKs) Patch_Clamp->Ion_Currents Concentration_Response Determine Concentration- Response Relationship AP_Recording->Concentration_Response Ion_Currents->Concentration_Response Concentration_Response->Cross_Species_Comp

Caption: Experimental workflow for assessing JNJ-303's cardiac effects.

References

Comparative Efficacy of Antiarrhythmic Agents in Preclinical Atrial Fibrillation Models: A Review of Established Compounds and the Context for Novel Atrial-Selective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of novel antiarrhythmic drugs in the context of established therapies is crucial. This guide provides a comparative overview of the efficacy of several antiarrhythmic agents in animal models of atrial fibrillation (AF). Due to the limited publicly available data on the specific investigational compound JNJ-303 in atrial fibrillation models, this guide will focus on the efficacy of well-characterized drugs—amiodarone (B1667116), flecainide (B1672765), and vernakalant (B1244702)—and discuss the potential role of atrial-selective potassium channel blockers, a class to which a compound like JNJ-303 may belong.

Introduction to Antiarrhythmic Drug Evaluation in Atrial Fibrillation Models

Preclinical animal models of atrial fibrillation are essential for evaluating the efficacy and safety of new antiarrhythmic drugs. These models allow for the investigation of a drug's ability to terminate ongoing AF, prevent its induction, and elucidate its electrophysiological mechanism of action. Common endpoints in these studies include the rate of conversion to sinus rhythm, the time to conversion, and changes in electrophysiological parameters such as the atrial effective refractory period (AERP) and conduction velocity.

Comparative Efficacy of Selected Antiarrhythmics

The following sections summarize the available preclinical data for amiodarone, flecainide, and vernakalant in various animal models of atrial fibrillation.

Amiodarone

Amiodarone is a multi-ion channel blocker with a broad spectrum of antiarrhythmic activity. Its effects are complex, involving the blockade of potassium, sodium, and calcium channels, as well as non-competitive adrenergic inhibition.

In a canine model of persistent atrial fibrillation induced by rapid atrial pacing, oral amiodarone (30 mg/kg/day) was shown to reverse both electrical and structural remodeling associated with chronic AF.[1] This included the normalization of the shortened atrial monophasic action potential duration and the prevention of interstitial fibrosis.[1] In this model, sustained AF could not be induced in the amiodarone-treated group.[1] Another study in a porcine model of acutely induced AF and atrial flutter demonstrated that amiodarone prolonged the effective refractory period and reduced the rate of the arrhythmia.[2]

Flecainide

Flecainide is a Class Ic antiarrhythmic agent that primarily blocks fast-inward sodium channels, leading to a slowing of conduction velocity.

In a horse model of induced atrial fibrillation, a 2 mg/kg intravenous infusion of flecainide resulted in the restoration of sinus rhythm in all treated animals.[3][4][5] The average time to cardioversion after the start of the infusion was 4.3 ± 2.5 minutes.[3] Flecainide also caused a significant decrease in the atrial fibrillatory rate (AFR), a measure of the complexity and speed of the fibrillation waves.[3][4][6] Specifically, in horses with induced AF, flecainide decreased the AFR from a baseline of 295 ± 52 fibrillations per minute (fpm).[3][4][6] In canine models, flecainide has been shown to terminate AF by increasing the atrial effective refractory period and the wavelength of the re-entrant circuits in a tachycardia-dependent manner.[7]

Vernakalant

Vernakalant is a relatively atrial-selective antiarrhythmic drug that blocks multiple ion channels, including the ultra-rapidly activating potassium current (IKur) and the acetylcholine-activated potassium current (IKACh), both of which are predominantly expressed in the atria.[8] It also exhibits frequency-dependent blockade of sodium channels.

In animal models, vernakalant has been shown to selectively prolong the atrial refractory period without significantly affecting ventricular refractoriness.[8] In a study on anesthetized pigs, vernakalant significantly increased the AERP compared to a vehicle control (34 ± 8 msec vs. 9 ± 7 msec, respectively) with no significant effect on the ventricular effective refractory period.[9] This atrial-selective action is a key characteristic that is thought to contribute to its favorable safety profile regarding ventricular proarrhythmia.[8][9] In conscious beagle dogs, intravenous vernakalant produced a dose-dependent and selective slowing of atrial conduction (increased P-wave duration) with no effect on ventricular conduction (QRS duration).[10]

Quantitative Data Summary

Table 1: Efficacy of Antiarrhythmic Drugs in Preclinical Atrial Fibrillation Models

DrugAnimal ModelDosingKey Efficacy EndpointsReference
Amiodarone Canine (rapid pacing-induced persistent AF)30 mg/kg/day (oral)Reversed electrical and structural remodeling; prevented sustained AF induction.[1]
Porcine (acutely induced AF/flutter)N/AProlonged ERP; reduced arrhythmia rate.[2]
Flecainide Equine (pace-induced AF)2 mg/kg (IV)100% conversion to sinus rhythm; Time to conversion: 4.3 ± 2.5 min; Decreased Atrial Fibrillatory Rate.[3][4][5][6]
CanineN/AIncreased AERP and wavelength of re-entrant circuits.[7]
Vernakalant PorcineN/AIncreased AERP by 34 ± 8 msec (vs. 9 ± 7 msec for vehicle).[9]
Beagle Dog5, 10, and 20 mg/kg (IV)Dose-dependent increase in P-wave duration; no effect on QRS duration.[10]

Note: Direct comparative studies of these drugs in the same animal model are limited, and experimental conditions may vary.

Experimental Protocols

Canine Model of Persistent Atrial Fibrillation (Amiodarone Study)

  • Animals: Mongrel dogs.

  • AF Induction: After atrioventricular node ablation, the right atrium was paced at 540 beats/min for 6 weeks, followed by 4 weeks of pacing at 400 beats/min.

  • Drug Administration: Amiodarone (30 mg/kg/day) or vehicle was administered orally during the 4-week period of 400 bpm pacing.

  • Efficacy Evaluation: Electrophysiological studies were performed to measure monophasic action potential duration, conduction velocity, and inducibility of sustained AF. Histological analysis was conducted to assess interstitial fibrosis.[1]

Equine Model of Induced Atrial Fibrillation (Flecainide Study)

  • Animals: Horses with pace-induced AF.

  • AF Induction: Atrial fibrillation was induced by programmed electrical stimulation.

  • Drug Administration: Flecainide (2 mg/kg) was administered as an intravenous infusion. A control group received saline.

  • Efficacy Evaluation: Surface ECGs were continuously recorded to determine the time to conversion to sinus rhythm and to calculate the atrial fibrillatory rate (AFR) using spatiotemporal cancellation of QRST complexes.[3][4][5][6]

The Context for Atrial-Selective Potassium Channel Blockers like JNJ-303

While specific data for JNJ-303 in AF models is not publicly available, it has been described as an inhibitor of the slowly activating delayed rectifier potassium current (IKs). Another important class of atrial-selective agents targets the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, which is expressed at significantly higher levels in the atria than in the ventricles.

The therapeutic rationale for IKur inhibition is to prolong the atrial action potential duration and, consequently, the effective refractory period, thereby making the atria less susceptible to the re-entrant wavelets that sustain AF. However, studies on IKur blockers have yielded mixed results. While some compounds have demonstrated the ability to terminate AF in animal models, others have shown limited efficacy or even proarrhythmic potential, particularly in the absence of underlying atrial remodeling.[5] This suggests that the efficacy of IKur blockade may be dependent on the specific pathological state of the atrial tissue.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating antiarrhythmic drugs and the signaling pathways affected by the discussed drug classes.

experimental_workflow cluster_setup Model Preparation cluster_intervention Drug Administration cluster_evaluation Efficacy and Safety Assessment animal_model Selection of Animal Model (e.g., Canine, Porcine, Equine) af_induction Induction of Atrial Fibrillation (e.g., Rapid Atrial Pacing, Programmed Electrical Stimulation) animal_model->af_induction baseline Baseline Electrophysiological Measurements af_induction->baseline drug_admin Administration of Test Compound (e.g., JNJ-303) or Control (e.g., Vehicle, Comparator Drug) baseline->drug_admin ecg Continuous ECG Monitoring (Conversion Rate, Time to Conversion) drug_admin->ecg ep_studies Repeat Electrophysiological Studies (AERP, Conduction Velocity) drug_admin->ep_studies safety Ventricular Proarrhythmia Assessment (QTc, Ventricular Tachycardia) ecg->safety histology Histological Analysis (Structural Remodeling) ep_studies->histology

Caption: A generalized experimental workflow for the preclinical evaluation of antiarrhythmic drugs in atrial fibrillation models.

signaling_pathways cluster_channels Atrial Cardiomyocyte Ion Channels cluster_drugs Antiarrhythmic Drug Classes cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (INa) Conduction_Slowing Conduction Slowing Na_channel->Conduction_Slowing Kur_channel Ultra-rapid K+ Channel (IKur) APD_Prolongation Action Potential Duration Prolongation Kur_channel->APD_Prolongation IKs_channel Slow K+ Channel (IKs) IKs_channel->APD_Prolongation Ca_channel L-type Ca2+ Channel (ICa,L) Ca_channel->APD_Prolongation Flecainide Flecainide (Class Ic) Flecainide->Na_channel Blocks Amiodarone Amiodarone (Multi-channel) Amiodarone->Na_channel Blocks Amiodarone->IKs_channel Blocks Amiodarone->Ca_channel Blocks Vernakalant Vernakalant (Atrial-selective) Vernakalant->Na_channel Blocks (rate-dependent) Vernakalant->Kur_channel Blocks IKur_IKs_Blockers IKur/IKs Blockers (e.g., potentially JNJ-303) IKur_IKs_Blockers->Kur_channel Blocks IKur_IKs_Blockers->IKs_channel Blocks AERP_Increase AERP Increase APD_Prolongation->AERP_Increase

Caption: Simplified signaling pathways illustrating the ion channel targets of different classes of antiarrhythmic drugs in atrial cardiomyocytes.

Conclusion

The preclinical evaluation of antiarrhythmic drugs in animal models of atrial fibrillation provides critical insights into their potential efficacy and mechanisms of action. While established drugs like amiodarone and flecainide have demonstrated efficacy through multi-channel or sodium channel blockade, respectively, newer agents like vernakalant offer the advantage of atrial selectivity. The development of compounds targeting atrial-specific potassium channels, such as IKur and IKs, represents a promising therapeutic strategy, although further research is needed to fully understand their efficacy and safety profiles. The lack of publicly available data on JNJ-303 highlights the challenges in tracking the development of specific investigational drugs and underscores the importance of data transparency in facilitating scientific progress.

References

JNJ-303: Unparalleled Specificity for the Heteromeric Kv7.1-KCNE1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-303 and other notable inhibitors of the heteromeric Kv7.1-KCNE1 potassium channel complex. The Kv7.1-KCNE1 channel, responsible for the slowly activating delayed rectifier potassium current (IKs), is a critical component in the repolarization of the cardiac action potential.[1] Its dysfunction is implicated in cardiac arrhythmias, making it a key target for therapeutic intervention. JNJ-303 has emerged as a highly potent and selective inhibitor of this complex, and this guide will delve into the experimental data that underscores its specificity.

Performance Comparison of Kv7.1-KCNE1 Inhibitors

The following table summarizes the inhibitory potency of JNJ-303 in comparison to other known IKs inhibitors, Chromanol 293B and HMR-1556. The data highlights the superior potency of JNJ-303 and HMR-1556 for the human Kv7.1-KCNE1 channel complex.

CompoundTargetSpeciesIC50Experimental System
JNJ-303 Kv7.1-KCNE1Human78 nM[2]Xenopus laevis oocytes
Chromanol 293BKv7.1-KCNE1Human~7 µM[2]Not specified
Chromanol 293BKv7.1-KCNE1Canine1.8 µM[3]Canine left ventricular myocytes
HMR-1556Kv7.1-KCNE1Canine10.5 nM[3]Canine left ventricular myocytes
JNJ-303Kv7.1-KCNE1Zebrafish>100 µM[2][4]Xenopus laevis oocytes
Chromanol 293BKv7.1Zebrafish13.1 ± 5.8 µM[5]Chinese hamster ovary cells
Chromanol 293BKv7.1-KCNE1Zebrafish13.4 ± 2.8 µM[5]Chinese hamster ovary cells
HMR-1556Kv7.1Zebrafish0.1 ± 0.1 µM[5]Chinese hamster ovary cells
HMR-1556Kv7.1-KCNE1Zebrafish1.5 ± 0.8 µM[5]Chinese hamster ovary cells

The data clearly demonstrates the high potency of JNJ-303 for the human Kv7.1-KCNE1 complex. Notably, its efficacy is significantly reduced in the zebrafish ortholog, suggesting a high degree of species specificity and a finely tuned interaction with the human channel complex.[2][4] This specificity is attributed to its unique binding site.

Experimental Methodologies

The following sections detail the experimental protocols commonly employed to assess the specificity and potency of compounds targeting the Kv7.1-KCNE1 channel.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.

Objective: To measure the ionic currents flowing through the Kv7.1-KCNE1 channel in the presence and absence of inhibitors and to determine the concentration-response relationship (IC50).

Protocol:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding human Kv7.1 and KCNE1 subunits to ensure the formation of the heteromeric channel complex. Injected oocytes are then incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a bathing solution (e.g., ND96).

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.

    • The membrane potential is held at a holding potential (e.g., -80 mV).

    • To elicit IKs currents, depolarizing voltage steps are applied (e.g., to +40 mV for 2-5 seconds).

    • Tail currents are measured upon repolarization (e.g., to -40 mV).

  • Drug Application: The inhibitor (e.g., JNJ-303) is added to the perfusion solution at various concentrations. The effect of the compound on the IKs current amplitude is measured after the current reaches a steady state.

  • Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with a Hill equation to determine the IC50 value.

Site-Directed Mutagenesis

This technique is utilized to identify the specific amino acid residues involved in the binding of a compound to its target protein.

Objective: To pinpoint the binding site of JNJ-303 on the Kv7.1-KCNE1 channel complex.

Protocol:

  • Mutant Generation: Plasmids containing the cDNA for Kv7.1 or KCNE1 are subjected to site-directed mutagenesis to introduce single amino acid substitutions in regions suspected to be involved in drug binding.

  • cRNA Synthesis: The mutated plasmids are used as templates to synthesize cRNAs.

  • Expression and Electrophysiological Recording: The mutant cRNAs are co-injected into Xenopus oocytes, and the sensitivity of the mutated channels to the inhibitor is assessed using the TEVC protocol described above.

  • Analysis: A significant shift in the IC50 value for the inhibitor on the mutant channel compared to the wild-type channel indicates that the mutated residue is critical for drug binding. Studies have revealed that the binding site for JNJ-303 is located in a fenestration of the pore domain, a site that is uniquely formed by the co-assembly of Kv7.1 and KCNE1.[4][6] This explains the compound's high specificity for the heteromeric complex.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for inhibitor testing and the signaling pathway that regulates the Kv7.1-KCNE1 channel.

G cluster_0 Experimental Workflow: Inhibitor Specificity Testing A Harvest & Prepare Xenopus Oocytes B Inject Kv7.1 & KCNE1 cRNA A->B C Incubate for Channel Expression B->C D Two-Electrode Voltage Clamp (TEVC) C->D E Record Baseline IKs Current D->E F Apply Inhibitor (e.g., JNJ-303) E->F G Record Inhibited IKs Current F->G H Determine IC50 G->H G cluster_1 Signaling Pathway of Kv7.1-KCNE1 Regulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Kv71_KCNE1 Kv7.1-KCNE1 (IKs Channel) PIP2 PIP2 PIP2->Kv71_KCNE1 Binds & Modulates Gating AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA PKA->Kv71_KCNE1 Phosphorylates (Modulates Gating) cAMP->PKA Activates ATP ATP Beta_AR β-Adrenergic Receptor Beta_AR->AC Activates Norepinephrine Norepinephrine Norepinephrine->Beta_AR

References

JNJ-303 and hERG Channel Liability: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical cardiac safety assessment, understanding a compound's interaction with the human Ether-à-go-go-Related Gene (hERG) channel is of paramount importance for researchers, scientists, and drug development professionals. Inhibition of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), can lead to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2] This guide provides a comparative analysis of JNJ-303, a compound known for its proarrhythmic potential, and its liability profile in the context of hERG channel blockade, benchmarked against a typical potent hERG blocker.

While direct hERG channel inhibition is a primary focus of safety pharmacology, JNJ-303 presents a nuanced case. It is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel, with a reported IC50 of 64 nM.[3][4] Its inhibitory effect on the hERG channel (IKr) is significantly less potent, with an IC50 of 12.6 µM.[4] Despite this selectivity, JNJ-303 has been shown to induce QT prolongation and TdP, highlighting the complex interplay of multiple ion channels in cardiac repolarization and the limitations of a solely hERG-focused risk assessment.[3][5][6]

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the inhibitory potency of JNJ-303 against key cardiac ion channels compared to a representative potent hERG blocker, such as Dofetilide or E-4031, which are established positive controls in hERG assays.[7][8][9]

CompoundPrimary TargetIC50 on IKs (KCNQ1/KCNE1)IC50 on IKr (hERG)Other Cardiac Channel IC50sProarrhythmic Endpoint
JNJ-303 IKs64 nM[4]12.6 µM[4]INa: 3.3 µM, ICa: >10 µM, Ito: 11.1 µM[4]QT Prolongation, Torsades de Pointes[3][6]
Potent hERG Blocker (e.g., Dofetilide) IKr (hERG)>10 µMLow nM rangeGenerally less potent on other channelsQT Prolongation, Torsades de Pointes[8][9]

Experimental Protocols for hERG Liability Assessment

The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay.[1] High-throughput screening methods, such as the thallium flux assay, are also employed for earlier stage screening.[1][10]

Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct measure of the ionic current flowing through the hERG channels in a single cell.

1. Cell Preparation:

  • HEK-293 cells stably transfected with the hERG gene are commonly used.[7]

  • Cells are cultured under standard conditions and are plated at a low density in a recording chamber on the day of the experiment.[1]

2. Electrophysiological Recording:

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.[1]

  • A high-resistance "gigaseal" (>1 GΩ) is formed between the micropipette and the cell membrane.[1]

  • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

3. Voltage Protocol:

  • The cell membrane is held at a potential of -80 mV.[1][8]

  • A depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) is applied to activate and then inactivate the hERG channels.[1][8]

  • The membrane is then repolarized to a negative potential (e.g., -50 mV to -80 mV) to elicit the characteristic hERG tail current, which is measured to quantify channel activity.[1][8] This entire voltage step protocol is repeated at regular intervals (e.g., every 5 seconds).[8][9]

4. Compound Application and Data Analysis:

  • A stable baseline hERG current is recorded in the vehicle control solution.[1]

  • The test compound is then perfused into the recording chamber at increasing concentrations.[1]

  • The steady-state inhibition of the hERG tail current at each concentration is measured.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG current.[8]

5. Quality Controls:

  • A known hERG inhibitor, such as E-4031, is used as a positive control to ensure assay sensitivity.[7]

  • The vehicle (e.g., DMSO) is used as a negative control.[7]

  • Cell health and recording quality are monitored by parameters such as seal resistance and holding current.[7][8]

Thallium Flux Assay (High-Throughput Screening)

This fluorescence-based assay provides an indirect measure of hERG channel activity.

1. Principle:

  • hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye.[1]

  • In the presence of extracellular thallium (Tl+), opening of the hERG channels allows Tl+ to enter the cell.[1]

  • The influx of Tl+ leads to an increase in the fluorescence of the intracellular dye.[1]

  • hERG channel blockers will inhibit this Tl+ influx and thus reduce the fluorescence signal.

2. Procedure:

  • Cells are plated in multi-well plates and loaded with the fluorescent dye.

  • A baseline fluorescence reading is taken.

  • A buffer containing Tl+ and the test compound (or control) is added to the wells.

  • The change in fluorescence over time is measured using a fluorescence plate reader.[1]

3. Data Analysis:

  • The percent inhibition of the fluorescence signal by the test compound is calculated relative to the vehicle control.

  • This method is suitable for rapidly screening large numbers of compounds to identify potential hERG blockers.

Visualizing Cardiac Repolarization and Experimental Workflow

To better understand the context of hERG channel function and the methods used to assess its inhibition, the following diagrams are provided.

cluster_AP Cardiac Action Potential Phases cluster_currents Key Ionic Currents Phase0 Phase 0 Rapid Depolarization (Na+ influx) Phase1 Phase 1 Early Repolarization (K+ efflux) Phase0->Phase1 Phase2 Phase 2 Plateau (Ca2+ influx balances K+ efflux) Phase1->Phase2 Phase3 Phase 3 Rapid Repolarization (K+ efflux > Ca2+ influx) Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 IKr IKr (hERG) Crucial for Phase 3 Phase3->IKr dominant current IKs IKs (KCNQ1/KCNE1) Contributes to Phase 3 Phase3->IKs contributes

Caption: The role of IKr (hERG) and IKs in the cardiac action potential.

cluster_workflow Whole-Cell Patch-Clamp Workflow cluster_qc Quality Control prep Cell Preparation (hERG-expressing cells) seal Gigaseal Formation (>1 GΩ) prep->seal pipette Micropipette Fabrication pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage Apply Voltage Protocol whole_cell->voltage baseline Record Baseline Current voltage->baseline compound Apply Test Compound baseline->compound record Record Inhibited Current compound->record pos_ctrl Positive Control (e.g., E-4031) compound->pos_ctrl neg_ctrl Negative Control (Vehicle) compound->neg_ctrl analysis Data Analysis (Calculate IC50) record->analysis

Caption: Workflow for hERG liability assessment using patch-clamp.

References

Safety Operating Guide

Personal protective equipment for handling JNJ 303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of JNJ-303, a potent IKs potassium channel blocker. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this document is based on the compound's known potency and general best practices for handling potent research chemicals. All personnel must supplement this guidance with a thorough risk assessment and adhere to their institution's specific safety protocols.

Hazard Identification and Precautionary Measures

JNJ-303 is a potent pharmacological agent.[1][2] The primary known biological effect is the blockade of the IKs potassium channel, which can induce QT prolongation.[1][3] Due to its potency, JNJ-303 should be handled with a high degree of caution to avoid accidental exposure. All work should be conducted in a designated area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling JNJ-303. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a chemical fume hood- Disposable lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety gogglesHigh risk of aerosolization and inhalation of the potent compound in powder form.
Solution Preparation - Chemical fume hood- Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling the solid, but potential for splashes and spills.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant glovesFocus on preventing skin and eye contact during experimental procedures.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of JNJ-303 and ensure the safety of laboratory personnel.

Storage Information
FormStorage TemperatureStability
Solid (Lyophilized) -20°C36 months
Stock Solution -20°C or -80°C1 month at -20°C; 2 years at -80°C[1]

Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Workflow for Handling JNJ-303

G Workflow for Handling JNJ-303 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid in Containment Don_PPE->Weigh_Solid Prepare_Stock Prepare Stock Solution in Fume Hood Weigh_Solid->Prepare_Stock Perform_Experiment Perform Experiment Prepare_Stock->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: A generalized workflow for the safe handling of JNJ-303.

Disposal Plan

Dispose of all JNJ-303 waste as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of JNJ-303 down the drain or in the regular trash.

Waste Segregation and Disposal Procedures
Waste TypeDisposal ContainerProcedure
Solid JNJ-303 Labeled hazardous waste containerCollect all excess solid compound in a clearly labeled, sealed container.
Solutions containing JNJ-303 Labeled hazardous liquid waste containerCollect all solutions in a compatible, sealed container. Do not mix with incompatible wastes.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, labeled hazardous waste containerCollect in a designated container. Minimize handling of contaminated items.
Contaminated PPE (e.g., gloves, lab coat) Sealed bag labeled as hazardous wasteCarefully doff PPE to avoid self-contamination and place it in a sealed bag.

Disposal Workflow

G JNJ-303 Disposal Workflow Start Waste Generation Segregate Segregate Waste by Type (Solid, Liquid, Contaminated Sharps, PPE) Start->Segregate Label Label Containers with 'Hazardous Waste' and 'JNJ-303' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Collects Waste for Disposal Request->Pickup

Caption: A step-by-step workflow for the proper disposal of JNJ-303 waste.

Experimental Protocols

The following is a general protocol for an in vitro experiment using JNJ-303, based on available information. Researchers should adapt this protocol to their specific experimental needs.

Preparation of JNJ-303 Stock Solution

JNJ-303 is soluble in DMSO.[3]

Quantitative Data for Stock Solution Preparation (MW: 440.98 g/mol )

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of JNJ-303Volume of DMSO to add to 5 mg of JNJ-303
1 mM 2.268 mL11.34 mL
5 mM 0.454 mL2.268 mL
10 mM 0.227 mL1.134 mL
In Vitro Protocol for Cellular Assays

This protocol is a general guideline for treating cells with JNJ-303.

  • Cell Culture: Culture murine atrial and ventricular cells according to standard laboratory protocols.

  • Pre-incubation (Optional): For certain assays, such as action potential measurements, pre-incubate cells with 10 µM Isoproterenol (ISO) in IMDM with 20% FBS at 37°C for 1-2 hours.[3]

  • Preparation of Working Solution: Dilute the JNJ-303 stock solution to the desired final concentration (e.g., 70 nM, 1 µM) in the appropriate cell culture medium or external solution.[3]

  • Treatment: Administer the JNJ-303 working solution to the cells. For electrophysiology experiments, this can be done via a perfusion system.[3]

  • Incubation: Incubate the cells for the desired period.

  • Measurement: Perform the desired measurements, such as recording action potentials or ionic currents in whole-cell mode.[3]

Experimental Workflow Diagram

G In Vitro Experimental Workflow with JNJ-303 Start Start Prepare_Stock Prepare JNJ-303 Stock Solution Start->Prepare_Stock Culture_Cells Culture Cells Start->Culture_Cells Prepare_Working Prepare Working Solution Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Treat_Cells Treat Cells with JNJ-303 Prepare_Working->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Measure Perform Measurement Incubate->Measure End End Measure->End

Caption: A diagram illustrating a typical in vitro experimental workflow using JNJ-303.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ 303
Reactant of Route 2
Reactant of Route 2
JNJ 303

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.